4-(3-Bromobenzoyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHMYYPSUJGLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336292 | |
| Record name | 4-(3-Bromobenzoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-81-5 | |
| Record name | (3-Bromophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153435-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromobenzoyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Bromobenzoyl)morpholine from 3-Bromobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(3-bromobenzoyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis, which proceeds via a Schotten-Baumann reaction, is detailed below with experimental protocols, quantitative data, and a workflow diagram to ensure reproducibility and facilitate its application in research and development.
Reaction Overview
The synthesis of this compound from 3-bromobenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction. In this reaction, the secondary amine, morpholine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, 3-bromobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide product.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | CAS Number |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Liquid | - | 1711-09-7 |
| Morpholine | C₄H₉NO | 87.12 | Liquid | - | 110-91-8 |
| This compound | C₁₁H₁₂BrNO₂ | 270.12 | Solid | ≥ 97%[1] | 153435-81-5[1] |
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzoyl chloride
-
Morpholine
-
Triethylamine (Et₃N) or other suitable base (e.g., pyridine, NaOH)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add 3-bromobenzoyl chloride (1.0 equivalent) dropwise via a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
Reaction Workflow
The following diagram illustrates the logical workflow of the synthesis process.
References
Physicochemical Properties of 4-(3-Bromobenzoyl)morpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromobenzoyl)morpholine is a synthetic organic compound belonging to the class of morpholine derivatives. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules due to its favorable physicochemical and metabolic properties. The incorporation of a bromobenzoyl group introduces functionalities that can modulate a compound's biological activity, making this compound a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and a discussion of the potential biological significance of its structural motifs.
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂BrNO₂ | [Vendor Information] |
| Molecular Weight | 270.13 g/mol | [Sigma-Aldrich] |
| CAS Number | 153435-81-5 | [Sigma-Aldrich] |
| Appearance | Solid | [Vendor Information] |
| Purity | ≥97% | [Vendor Information] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Protocols
Synthesis of this compound
A standard and adaptable method for the synthesis of N-benzoyl-morpholine derivatives involves the acylation of morpholine with the corresponding benzoyl chloride. The following is a general protocol that can be applied for the synthesis of this compound.
Materials:
-
3-Bromobenzoyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude this compound can be purified using standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
The synthesized and purified this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzoyl group and the methylene protons of the morpholine ring. The integration and splitting patterns of these signals will be indicative of the compound's structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.
-
¹H NMR (400 MHz, CDCl₃): δ 7.58–7.54 (m, 2H), 7.31–7.27 (m, 2H), 3.86–3.31 (m, 8H)
-
¹³C NMR (101 MHz, CDCl₃): δ 168.38, 133.08, 130.82, 127.83, 123.25, 65.81
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, providing further structural confirmation. The expected molecular ion peak for this compound would correspond to its molecular weight of approximately 270.13 g/mol .
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway involvement has been reported for this compound, the structural motifs present in the molecule suggest potential areas for investigation.
The Morpholine Moiety:
The morpholine ring is a common feature in many biologically active compounds and is often introduced to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. Morpholine derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
-
CNS activity
The Bromobenzoyl Moiety:
The presence of a bromine atom on the benzoyl ring can significantly influence the electronic and lipophilic properties of the molecule. Halogen bonding, a non-covalent interaction involving the halogen atom, can play a crucial role in ligand-receptor interactions. Bromobenzoyl-containing compounds have been investigated for their effects on various signaling pathways, often as inhibitors of kinases or other enzymes.
Potential Signaling Pathways for Investigation:
Given the structural features, potential signaling pathways to investigate for this compound could include those commonly modulated by kinase inhibitors or other small molecules in areas such as oncology and inflammation. These could include pathways like:
-
PI3K/Akt/mTOR pathway
-
MAPK/ERK pathway
-
NF-κB signaling pathway
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for biological screening and drug development. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential areas of biological investigation. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential mechanisms of action. This information will be crucial for assessing its potential as a lead compound in future drug discovery efforts.
4-(3-Bromobenzoyl)morpholine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-Bromobenzoyl)morpholine, a synthetic organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical properties, a putative synthesis protocol, and explores its likely applications, particularly as a versatile building block in the development of targeted protein degraders such as PROTACs (Proteolysis-Targeting Chimeras). Furthermore, potential biological activities and mechanisms of action are discussed based on the well-documented pharmacology of its core structural motifs: the morpholine and the 3-bromobenzoyl moieties. All quantitative data is presented in structured tables, and key conceptual workflows are illustrated with diagrams.
Chemical Properties
This compound is a chemical compound characterized by a morpholine ring connected via an amide linkage to a 3-bromobenzoyl group. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 153435-81-5 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO₂ | |
| Molecular Weight | 270.12 g/mol | [1] |
| Appearance | Powder or liquid | |
| Purity | Typically ≥97% | |
| Storage | Store in a tightly closed container at room temperature. |
Synthesis Protocol
While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a standard and reliable method can be extrapolated from the synthesis of analogous compounds, such as (3-Aminophenyl)(morpholino)methanone[2]. The most direct approach is the acylation of morpholine with 3-bromobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzoyl chloride
-
Morpholine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 equivalents) and a suitable base like triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using an appropriate eluent system such as ethyl acetate/hexane) or by recrystallization to yield pure this compound.
Synthesis workflow for this compound.
Applications in Drug Discovery
The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability[3][4]. This compound serves as a key building block for more complex molecules with therapeutic potential.
Role as a Building Block for PROTACs
One of the most promising applications for this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase[5]. This leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound can be envisioned as a component of the "linker" or as part of the ligand that binds to the POI, with the bromo-substituent providing a convenient point for chemical linkage to the other components of the PROTAC.
Conceptual role of this compound in a PROTAC.
Potential Biological Activities
Based on the activities of structurally related compounds, this compound and its derivatives may exhibit a range of biological effects.
-
Anti-inflammatory Activity: Benzophenone derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade[6]. The morpholine moiety has also been associated with anti-inflammatory effects.
-
Anticancer Activity: The morpholine ring is present in several anticancer drugs. Derivatives of morpholine have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring can improve a molecule's ability to cross the blood-brain barrier, making its derivatives potential candidates for treating CNS disorders[4].
Putative Signaling Pathway Involvement
Given the prevalence of anti-inflammatory activity among benzophenone derivatives, a plausible mechanism of action for this compound could be the modulation of the arachidonic acid cascade through the inhibition of COX enzymes.
Hypothesized inhibition of the COX pathway.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutics. Its utility as a building block, particularly in the rapidly advancing field of targeted protein degradation, makes it a compound of high interest to researchers in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited, the known pharmacology of its constituent parts provides a strong rationale for its investigation in various therapeutic areas, including inflammation, oncology, and neurology. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such future research endeavors.
References
- 1. arctomsci.com [arctomsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of 4-(3-Bromobenzoyl)morpholine: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(3-Bromobenzoyl)morpholine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and spectroscopic data from analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside a general workflow for spectroscopic analysis.
Molecular Structure and Properties
-
IUPAC Name: (3-bromophenyl)(morpholino)methanone
-
Molecular Formula: C₁₁H₁₂BrNO₂
-
Molecular Weight: 270.12 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.8 | t (triplet) | 1H | Ar-H (proton between Br and C=O) |
| ~ 7.6 - 7.7 | d (doublet) | 1H | Ar-H (proton ortho to Br) |
| ~ 7.5 - 7.6 | d (doublet) | 1H | Ar-H (proton ortho to C=O) |
| ~ 7.3 - 7.4 | t (triplet) | 1H | Ar-H (proton para to Br) |
| ~ 3.4 - 3.8 | m (multiplet) | 8H | Morpholine ring protons (-CH₂) |
Solvent: CDCl₃, Reference: TMS. Predicted chemical shifts for aromatic protons are approximate and the actual appearance may be more complex due to second-order effects.[1][2]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 168 - 172 | C=O (Amide carbonyl) |
| ~ 138 - 140 | Ar-C (quaternary, attached to C=O) |
| ~ 130 - 135 | Ar-C (CH) |
| ~ 125 - 130 | Ar-C (CH) |
| ~ 122 | Ar-C (quaternary, attached to Br) |
| ~ 66 - 68 | -CH₂-O- (Morpholine) |
| ~ 42 - 48 | -CH₂-N- (Morpholine) |
Solvent: CDCl₃. A total of 7 distinct signals are expected in the ¹³C NMR spectrum.[3][4][5][6][7]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2840 | Medium-Strong | Aliphatic C-H stretch (Morpholine) |
| 1630 - 1660 | Strong | C=O stretch (Amide) |
| 1600 - 1450 | Medium-Weak | Aromatic C=C stretch |
| 1270 - 1230 | Strong | C-N stretch (Amide) |
| 1120 - 1110 | Strong | C-O-C stretch (Ether in Morpholine) |
| ~ 1020 | Medium | Aromatic C-H in-plane bend |
| 800 - 600 | Strong | C-Br stretch |
| ~ 780 | Strong | Aromatic C-H out-of-plane bend (meta-substitution) |
The presence of a strong absorption band for the amide carbonyl group is a key diagnostic feature.[8][9][10][11][12]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z (Predicted) | Interpretation |
| 270 / 272 | [M]⁺ / [M+2]⁺ (Molecular ion peak with characteristic ~1:1 ratio for Bromine isotopes ⁷⁹Br and ⁸¹Br) |
| 183 / 185 | Fragment from loss of morpholine moiety |
| 155 / 157 | Fragment from loss of morpholine and CO |
| 86 | Morpholine fragment |
| 56 | Common fragment from morpholine ring cleavage |
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI). The isotopic pattern of the molecular ion is a definitive indicator of a monobrominated compound.[13][14][15]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[16] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[16]
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the probe.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[17] The magnetic field homogeneity is then optimized through an automated or manual shimming process to obtain sharp, well-resolved peaks.[17]
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include setting the appropriate spectral width, number of scans (typically 8-16), acquisition time, and a relaxation delay.[17]
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a higher sample concentration (50-100 mg) and a greater number of scans are often required to achieve a good signal-to-noise ratio.[16]
-
-
Data Processing: The acquired Free Induction Decay (FID) is converted to a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[17]
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample into a clean vial or test tube. Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[18]
-
Film Deposition: Using a pipette, place a drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[18]
-
Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. This will leave a thin, even film of the solid compound on the plate.[18]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty beam path should be recorded first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent and store it in a desiccator to prevent fogging from atmospheric moisture.[19]
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to pM range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water or methanol.[20][21] For positive-ion mode, a small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation.[20]
-
Sample Introduction: The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system (LC-MS).[21]
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[22][23] A heated drying gas (e.g., nitrogen) assists in solvent evaporation. As the droplets shrink, the charge density increases, eventually leading to the formation of gas-phase ions of the analyte.[23]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general process of chemical analysis using NMR, IR, and MS.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. benchchem.com [benchchem.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
solubility of 4-(3-Bromobenzoyl)morpholine in different organic solvents
An In-depth Technical Guide on the Solubility of 4-(3-Bromobenzoyl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter in the drug discovery and development process, influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, a morpholine-containing scaffold of interest in medicinal chemistry.[1][2] Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the established methodologies for determining solubility. It presents standardized experimental protocols and a framework for data presentation and interpretation, crucial for researchers working with this and similar chemical entities.
Introduction to this compound
This compound belongs to a class of compounds containing the morpholine heterocycle. The morpholine ring is a privileged structure in medicinal chemistry, known for conferring favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1][3] The presence of the bromobenzoyl group introduces a degree of lipophilicity, making the overall solubility of the molecule dependent on the chosen solvent system. Understanding its solubility in a range of organic solvents is paramount for its advancement in preclinical and formulation studies.
Solubility Data
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 32.7 | 75.8 | 0.281 | Equilibrium Solubility |
| Ethanol | 24.5 | 45.2 | 0.167 | Equilibrium Solubility |
| Acetone | 20.7 | 110.5 | 0.409 | Equilibrium Solubility |
| Ethyl Acetate | 6.0 | 25.1 | 0.093 | Equilibrium Solubility |
| Dichloromethane | 8.9 | 150.3 | 0.556 | Equilibrium Solubility |
| Dimethylformamide (DMF) | 36.7 | >200 | >0.740 | Equilibrium Solubility |
| Dimethyl Sulfoxide (DMSO) | 46.7 | >200 | >0.740 | Equilibrium Solubility |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The two primary methods employed in pharmaceutical research are the Equilibrium Solubility Method and High-Throughput Screening (HTS) methods.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility, representing the true equilibrium of a compound in a solvent.[4]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[5]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[5] The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample of the supernatant. To ensure no solid particles are transferred, the sample should be filtered through a syringe filter.[5][7]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[7] A calibration curve with known concentrations of this compound should be used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
High-Throughput Solubility Screening (HTS)
For early-stage drug discovery, where compound availability is limited and speed is essential, HTS methods are employed to estimate solubility.[8][9] These methods provide a relative ranking of compound solubility.
Objective: To rapidly assess the kinetic or thermodynamic solubility of this compound in various solvents in a multi-well plate format.
Common HTS Approaches:
-
Laser Nephelometry: This method measures the light scattering caused by precipitated particles when a concentrated DMSO stock solution of the compound is added to an aqueous buffer or organic solvent.[10]
-
UV-Vis Spectroscopy: In this method, a DMSO stock solution is added to the solvent in a microplate. After a short incubation and centrifugation to pellet the precipitate, the concentration of the dissolved compound in the supernatant is measured by UV-Vis absorbance.
General HTS Protocol (UV-Vis Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well or 384-well microplate.
-
Compound Addition: Add a small aliquot of the DMSO stock solution to each well.
-
Incubation: Cover the plate and incubate for a set period (e.g., 2-24 hours) with shaking.
-
Centrifugation: Centrifuge the plate to pellet any undissolved precipitate.
-
Analysis: Transfer the supernatant to a new plate and measure the absorbance at a predetermined wavelength.
-
Calculation: Calculate the solubility based on a calibration curve prepared in the same solvent system.
Caption: High-Throughput Solubility Screening Workflow.
Logical Relationships in Solubility Assessment
The choice of solubility assay is often dictated by the stage of drug development. The following diagram illustrates the logical flow from early screening to more definitive studies.
Caption: Logical Progression of Solubility Studies.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides the necessary framework for researchers to conduct these critical experiments. By employing standardized protocols such as the equilibrium shake-flask method or high-throughput screening assays, scientists can generate reliable and reproducible solubility data. This information is indispensable for guiding lead optimization, developing suitable formulations, and ultimately, for the successful progression of drug candidates through the development pipeline. The inclusion of the morpholine moiety suggests that the compound may possess favorable drug-like properties, making a thorough investigation of its physicochemical characteristics, starting with solubility, a worthwhile endeavor.[1]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. who.int [who.int]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Diverse Biological Landscape of Substituted Benzoylmorpholines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When functionalized with a benzoyl group, the resulting substituted benzoylmorpholines exhibit a wide spectrum of biological activities, ranging from well-documented psychostimulant and anorectic effects to promising anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on quantitative data and detailed experimental methodologies.
I. Core Biological Activities and Quantitative Data
The biological activities of substituted benzoylmorpholines are diverse, influenced by the nature and position of substituents on both the benzoyl and morpholine rings. While the initial exploration of this chemical space was dominated by their effects on the central nervous system, recent research has unveiled a broader therapeutic potential.
Anorectic and Psychostimulant Activity
Historically, substituted morpholines like phenmetrazine have been recognized for their sympathomimetic and psychostimulant properties, leading to their use as appetite suppressants.[1][2] Phendimetrazine, a prodrug of phenmetrazine, also exhibits similar anorectic effects through its conversion to the active metabolite.[3][4] These compounds primarily act as norepinephrine and dopamine releasing agents.[1]
Table 1: Anorectic and Psychostimulant Activity of Key Benzoylmorpholine Derivatives
| Compound | Biological Activity | EC50 (Norepinephrine Release) | EC50 (Dopamine Release) | EC50 (Serotonin Release) | Reference(s) |
| Phenmetrazine | Norepinephrine-Dopamine Releasing Agent | 29–50 nM | 70–131 nM | 7,765 to >10,000 nM | [1] |
| Phendimetrazine | Prodrug to Phenmetrazine | Not directly reported | Not directly reported | Not directly reported | [3][4] |
| Fenbutrazate | Psychostimulant, Appetite Suppressant | Not reported | Not reported | Not reported | [5][6] |
Anticancer Activity
Recent investigations have highlighted the potential of substituted morpholine derivatives as potent anticancer agents. These compounds have been shown to inhibit key enzymes and pathways involved in cancer progression, such as Enhancer of Zeste Homolog 2 (EZH2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and to disrupt microtubule dynamics.
A series of benzomorpholine derivatives have been synthesized and identified as novel EZH2 inhibitors, demonstrating significant anti-proliferative activity against non-small cell lung cancer cell lines.[1] Another study on morpholine-benzimidazole-oxadiazole derivatives revealed potent VEGFR-2 inhibition and selective cytotoxicity against human colon cancer cells.[7] Furthermore, certain morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against breast, lung, and neuroblastoma cancer cell lines, inducing apoptosis and cell cycle arrest.[5]
Table 2: Anticancer Activity of Substituted Morpholine Derivatives
| Compound/Derivative Class | Target/Mechanism | Cell Line | IC50 | Reference(s) |
| Benzomorpholine derivative (6y) | EZH2 Inhibitor | A549 (Lung) | 1.1 µM | [1] |
| Benzomorpholine derivative (6y) | EZH2 Inhibitor | NCI-H1975 (Lung) | 1.1 µM | [1] |
| Morpholine-benzimidazole-oxadiazole (5h) | VEGFR-2 Inhibitor | HT-29 (Colon) | 3.103 ± 0.979 μM | [7] |
| Morpholine-benzimidazole-oxadiazole (5h) | VEGFR-2 Enzyme Inhibition | - | 0.049 ± 0.002 μM | [7] |
| Morpholine-substituted quinazoline (AK-3) | Cytotoxic | A549 (Lung) | 10.38 ± 0.27 μM | [5] |
| Morpholine-substituted quinazoline (AK-3) | Cytotoxic | MCF-7 (Breast) | 6.44 ± 0.29 μM | [5] |
| Morpholine-substituted quinazoline (AK-3) | Cytotoxic | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 μM | [5] |
| Morpholine-substituted quinazoline (AK-10) | Cytotoxic | A549 (Lung) | 8.55 ± 0.67 μM | [5] |
| Morpholine-substituted quinazoline (AK-10) | Cytotoxic | MCF-7 (Breast) | 3.15 ± 0.23 μM | [5] |
| Morpholine-substituted quinazoline (AK-10) | Cytotoxic | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 μM | [5] |
Anti-inflammatory, Antimicrobial, and Neuroprotective Activities
The versatile morpholine scaffold has also been incorporated into molecules exhibiting anti-inflammatory, antimicrobial, and neuroprotective properties. While specific quantitative data for N-benzoylmorpholine derivatives in these areas are less prevalent in the literature, the broader class of morpholine derivatives has shown significant promise. For instance, various morpholine derivatives have been reported to possess anti-inflammatory, antimicrobial, and neuroprotective effects.[8][9][10] Further research is warranted to specifically explore the potential of substituted benzoylmorpholines in these therapeutic areas.
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted benzoylmorpholines.
Synthesis of Substituted Benzoylmorpholines
A general method for the synthesis of substituted benzoylmorpholines involves the acylation of a substituted morpholine with a substituted benzoyl chloride in the presence of a base.
General Procedure:
-
To a solution of the appropriately substituted morpholine (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add the substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzoylmorpholine.
In Vitro Anticancer Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay measures the ability of a compound to inhibit the methyltransferase activity of EZH2.[8]
Protocol:
-
Prepare a reaction mixture containing recombinant EZH2 enzyme, a histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as a methyl donor in an appropriate assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and detect the level of histone methylation using a suitable method, such as a radiometric assay with [3H]-SAM or an antibody-based detection method for the methylated histone.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay determines the inhibitory effect of a compound on the kinase activity of VEGFR-2.[9][12]
Protocol:
-
Prepare a reaction mixture containing recombinant VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate. This can be done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[13][14]
Protocol:
-
Prepare a solution of purified tubulin in a polymerization buffer containing GTP.
-
Add the test compound at various concentrations to the tubulin solution.
-
Initiate polymerization by warming the mixture to 37°C.
-
Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
In Vivo Anti-inflammatory Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[15][16][17]
Protocol:
-
Administer the test compound or vehicle to a group of rats.
-
After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Antimicrobial Assay
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4][5][6]
Protocol:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature for 16-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Signaling Pathways and Mechanisms of Action
The biological effects of substituted benzoylmorpholines are mediated through their interaction with specific molecular targets and modulation of key signaling pathways.
EZH2 Signaling Pathway in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic gene silencing. In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes.[2][3] Inhibitors of EZH2, such as certain benzomorpholine derivatives, can reactivate the expression of these silenced genes, leading to cell cycle arrest and apoptosis.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[1][7] Aberrant VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis by stimulating the formation of new blood vessels. Substituted morpholine derivatives that inhibit VEGFR-2 can block these downstream signaling cascades, thereby inhibiting angiogenesis.
Experimental Workflow for In Vitro Anticancer Drug Screening
The process of evaluating the anticancer potential of new chemical entities like substituted benzoylmorpholines typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.
IV. Conclusion
Substituted benzoylmorpholines represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. While their historical use as anorectics has paved the way for understanding their effects on the central nervous system, emerging research continues to uncover their potential as anticancer, anti-inflammatory, and antimicrobial agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this important chemical scaffold. Future studies focusing on systematic structure-activity relationship (SAR) analyses and the elucidation of novel mechanisms of action will be crucial in unlocking the full therapeutic potential of substituted benzoylmorpholines.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has led to its incorporation into a wide array of approved drugs and clinical candidates across various therapeutic areas. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in drug design and development, with a focus on its impact on pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties: A Balancing Act of Polarity and Lipophilicity
The morpholine ring's structure imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to its carbocyclic analog, piperidine. This lower pKa can be beneficial for avoiding off-target effects and improving oral bioavailability. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and interactions with biological targets.
| Property | Morpholine | Piperidine | Piperazine |
| pKa | 8.36 - 8.51 | 11.12 | 9.73 (pKa1), 5.57 (pKa2) |
| logP | -0.75 to -0.86 | 0.84 | -1.1 |
| Water Solubility | Miscible | Miscible | Miscible |
This table summarizes key physicochemical properties of morpholine in comparison to other common nitrogen-containing heterocycles.
Metabolic Stability: A Shield Against Rapid Clearance
One of the most significant contributions of the morpholine moiety to drug design is its ability to enhance metabolic stability. The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, a major route of drug metabolism. This often translates to a longer half-life and improved in vivo exposure.
| Compound Pair | Moiety | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Piperidine | 15 | 46.2 |
| Compound A-morpholine | Morpholine | 60 | 11.6 |
| Compound B | Open-chain amine | < 5 | > 138.6 |
| Compound B-morpholine | Morpholine | 45 | 15.4 |
This table presents a hypothetical but representative comparison of the metabolic stability of compounds with and without a morpholine moiety, demonstrating the typical improvement in half-life and reduction in intrinsic clearance.
The Morpholine Moiety as a Privileged Scaffold
The morpholine ring is considered a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. Its conformational flexibility allows it to present appended functional groups in a variety of spatial orientations, facilitating optimal interactions with binding pockets.
Role in Kinase Inhibition: The Case of Gefitinib
Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer, features a morpholine ring. This moiety plays a crucial role in the drug's pharmacokinetic profile, contributing to its oral bioavailability and metabolic stability. The morpholine group is attached to the quinazoline core, and while not directly interacting with the kinase hinge region, it influences the overall solubility and ADME properties of the molecule.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by Gefitinib.
Role in Antibacterial Activity: The Case of Linezolid
Linezolid (Zyvox®) is an oxazolidinone antibiotic that contains a morpholine ring. It is used to treat serious infections caused by Gram-positive bacteria. The morpholine moiety in Linezolid is crucial for its antibacterial activity. It is part of the pharmacophore that binds to the bacterial ribosome, inhibiting protein synthesis.
The following diagram illustrates the mechanism of action of Linezolid.
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-(3-Bromobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-(3-bromobenzoyl)morpholine, a versatile building block in medicinal chemistry and materials science. The presence of the bromine atom on the phenyl ring allows for a variety of synthetic transformations, making it a valuable scaffold for the synthesis of diverse chemical libraries. This document details key reactions, presents quantitative data, provides experimental protocols, and illustrates relevant biological pathways.
Introduction
This compound is a chemical compound featuring a morpholine ring connected to a 3-bromobenzoyl group. The bromine atom at the meta-position of the benzoyl moiety is the primary site of reactivity, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the development of novel compounds with potential therapeutic applications, particularly as kinase inhibitors. The morpholine scaffold itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1][2]
Reactivity at the Carbon-Bromine Bond
The bromine atom in this compound is amenable to several classes of reactions, most notably palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithium-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound. This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. The benzoyl group at the meta position has a moderate electron-withdrawing effect, which can influence the reactivity of the C-Br bond.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3][4] This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals.
3. Sonogashira Coupling:
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[5] These products can serve as intermediates for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on unactivated aryl bromides like this compound is generally challenging. The reaction typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. The meta-positioned benzoyl group provides only moderate activation, making harsh reaction conditions or the use of highly reactive nucleophiles necessary for this transformation to occur.
Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful method for converting aryl bromides into organolithium species. These highly reactive intermediates can then be quenched with various electrophiles to introduce a wide range of functional groups. This reaction is typically performed at low temperatures using organolithium reagents such as n-butyllithium or tert-butyllithium.[6]
Data Presentation
The following tables summarize quantitative data for reactions analogous to those expected for this compound, providing a reasonable expectation of yields and conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD (0.5 mol%) | Na2CO3 | H2O/MeOH (3:1) | RT | 2 | >98 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Ce | K2CO3 | H2O/EtOH | 80 | 1 | 97 |
Data adapted from similar reactions reported in the literature.[7][8]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/IPr (0.5 mol%) | tBuOK | Toluene | 85 | 0.5 | High |
| 4-Bromotoluene | Morpholine | (SIPr)Pd(allyl)Cl | LHMDS | Dioxane | RT | 1 | 92 |
Data adapted from similar reactions reported in the literature.[9][10]
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(5-Bromo-2-iodobenzoyl)morpholine | Phenylacetylene | Pd2(dba)3 / CuI / PPh3 | i-Pr2NH | DMSO | 45 | 1 | 85 |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina / Cu2O on Alumina | - | THF/DMA (9:1) | 75 | 72 | <2 (batch), 60 (flow) |
Data for the morpholine derivative is from a C-I coupling, but provides a strong indication of reactivity.[5][11]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the palladium-catalyzed cross-coupling reactions discussed.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Detailed Methodologies
1. Suzuki-Miyaura Coupling (Adapted Protocol)
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), Toluene/Ethanol/Water (4:1:1, 10 mL).
-
Procedure: To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask is evacuated and backfilled with argon. The solvent mixture is then added via syringe. The reaction is heated to 80°C and stirred for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
2. Buchwald-Hartwig Amination (Adapted Protocol)
-
Materials: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), NaOtBu (1.4 mmol), Anhydrous Toluene (5 mL).
-
Procedure: In a glovebox, a Schlenk tube is charged with this compound, Pd₂(dba)₃, Xantphos, and NaOtBu. The tube is sealed, removed from the glovebox, and the amine and toluene are added via syringe under an argon atmosphere. The mixture is heated to 100°C for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.
3. Sonogashira Coupling (Adapted from Vicente et al., 2011)[5]
-
Materials: this compound (0.40 mmol), Terminal Alkyne (0.44 mmol), PdCl₂(CH₃CN)₂ (0.012 mmol), XPhos (0.024 mmol), Cs₂CO₃ (1.04 mmol), Anhydrous CH₃CN (6 mL).
-
Procedure: A mixture of this compound, the terminal alkyne, PdCl₂(CH₃CN)₂, XPhos, and Cs₂CO₃ in anhydrous acetonitrile is degassed. The reaction mixture is then heated at 75°C under a nitrogen atmosphere with vigorous stirring for 12 hours. The progress is monitored by TLC. Upon completion, the reaction is worked up and purified as per standard procedures.[5]
4. Lithium-Halogen Exchange and Formylation (General Protocol)
-
Materials: this compound (1.0 mmol), n-Butyllithium (1.1 mmol in hexanes), Anhydrous THF (10 mL), N,N-Dimethylformamide (DMF, 1.5 mmol).
-
Procedure: To a solution of this compound in anhydrous THF at -78°C under an argon atmosphere, n-butyllithium is added dropwise. The mixture is stirred at -78°C for 1 hour. DMF is then added dropwise, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layer is dried, concentrated, and purified by column chromatography.
Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The morpholine moiety is a key structural feature in many inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][9][12] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[1][13] Morpholine-containing compounds often act as ATP-competitive inhibitors, with the morpholine oxygen forming a crucial hydrogen bond with the hinge region of the kinase domain.[12][14] Derivatives of 4-(3-benzoyl)morpholine are therefore of significant interest as potential modulators of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for morpholine derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized molecules. The reactivity of its bromine atom allows for predictable and efficient transformations through well-established synthetic methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as lithium-halogen exchange. The resulting derivatives, leveraging the privileged morpholine scaffold, are of significant interest for the development of novel therapeutics, particularly as inhibitors of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This guide provides a foundational understanding for researchers to explore and exploit the synthetic potential of this important building block.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Technical Guide to 4-(3-Bromobenzoyl)morpholine in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Bromobenzoyl)morpholine has emerged as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of novel compounds with significant therapeutic potential. Its unique structural features, combining the established bio-isosteric properties of the morpholine ring with a reactive bromophenyl group, provide an ideal starting point for the development of targeted therapies. The morpholine moiety is a privileged structure in drug discovery, known to enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2] The bromine atom on the phenyl ring serves as a versatile chemical handle, enabling a wide range of cross-coupling reactions to introduce molecular diversity and modulate pharmacological activity. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound as a building block for novel compounds, with a particular focus on its utility in the development of kinase inhibitors for oncology. Detailed experimental protocols for key synthetic transformations and a summary of the biological activities of its derivatives are presented to facilitate further research and development in this promising area.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, celebrated for its favorable physicochemical and metabolic properties.[2] Its incorporation into a molecule can improve pharmacokinetic parameters, such as aqueous solubility and bioavailability, which are critical for drug efficacy.[1] Furthermore, the morpholine oxygen can act as a hydrogen bond acceptor, contributing to target engagement and potency.[1] When coupled with a brominated aromatic ring, as in this compound, the synthetic utility of this scaffold is significantly expanded, allowing for the exploration of a vast chemical space through well-established palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Building Block: this compound
The synthesis of the core building block, this compound, is typically achieved through a straightforward amidation reaction between 3-bromobenzoyl chloride and morpholine. This reaction proceeds with high efficiency and provides the target compound in good yield.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard amidation procedures.[3]
Materials:
-
3-Bromobenzoyl chloride
-
Morpholine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Derivatization via Cross-Coupling Reactions
The bromine atom of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 3-position of the benzoyl ring. The two most common and powerful of these methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.
This protocol is a generalized procedure based on established methods.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Buchwald-Hartwig Amination: Introducing Amino Substituents
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction allows for the introduction of a diverse range of primary and secondary amines, including anilines and heterocylic amines.
This is a general protocol adapted from literature procedures.[4]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or BINAP, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the aminated product.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] A key signaling network frequently targeted by morpholine-containing compounds is the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[5] Morpholine-containing compounds have been successfully developed as potent and selective inhibitors of key kinases within this pathway, such as PI3K and mTOR.[5][6]
Biological Activity of this compound Derivatives
While extensive data on the direct derivatives of this compound are emerging, studies on structurally related morpholine-containing compounds provide strong evidence for their potential as anticancer agents. The following tables summarize the cytotoxic activities of various morpholine derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Benzomorpholine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6y | A549 (Lung) | 1.1 | |
| 6y | NCI-H1975 (Lung) | 1.1 |
Table 2: Anticancer Activity of Pyrimidine-Morpholine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2g | SW480 (Colon) | 5.10 | |
| 2g | MCF-7 (Breast) | 19.60 | |
| 15e | A375 (Melanoma) | 0.58 |
Table 3: Anticancer Activity of Quinazoline-Morpholine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | A549 (Lung) | 2.83 |
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile building block in the design and synthesis of novel compounds for drug discovery. Its straightforward synthesis and the reactivity of the bromine atom allow for the efficient generation of diverse chemical libraries through robust and well-understood cross-coupling methodologies. The demonstrated success of morpholine-containing compounds as potent kinase inhibitors, particularly within the PI3K/Akt/mTOR signaling pathway, underscores the significant potential of derivatives of this core scaffold. Future research should focus on the systematic exploration of the chemical space around the this compound core, employing Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce a wide range of substituents. The resulting compounds should be screened against a panel of kinases and cancer cell lines to establish comprehensive structure-activity relationships. Such studies are poised to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of next-generation targeted therapies.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one’s derivatives as potential antioxidants [pharmacia.pensoft.net]
A Comprehensive Review on the Synthesis of Benzoyl-Morpholine Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure" due to its presence in a multitude of approved drugs and bioactive molecules.[1][2] Its incorporation into molecular scaffolds is a common strategy to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles.[1][3] When combined with a benzoyl group, the resulting benzoyl-morpholine core serves as a versatile building block for a wide array of pharmacologically active agents.[4][5] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them a subject of intense research in drug discovery.[4][6][7]
This technical guide provides an in-depth review of the primary synthetic methodologies for constructing benzoyl-morpholine derivatives. It offers detailed experimental protocols for key reactions, summarizes quantitative data for comparative analysis, and illustrates the strategic workflows and relevant biological pathways, serving as a comprehensive resource for researchers in organic synthesis and drug development.
Core Synthetic Methodologies for Benzoyl-Morpholine
The formation of the amide bond between a benzoic acid derivative and a morpholine ring is the central transformation in the synthesis of this class of compounds. Several distinct strategies have been developed, ranging from classical acylation reactions to modern catalytic and solvent-free approaches.
Method 1: Direct Acylation via Schotten-Baumann Reaction
The most direct and widely used method for synthesizing N-benzoyl-morpholine is the acylation of morpholine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[8] This reaction typically proceeds rapidly at room temperature in an aprotic solvent and requires a base to neutralize the hydrochloric acid byproduct.[8][9]
Experimental Protocol: Amidation of Benzoyl Chloride with Morpholine [9]
-
To a stirred solution of morpholine (1.0 eq, 11.0 mmol) and triethylamine (1.1 eq, 12.0 mmol) in dichloromethane (20 mL) at ambient temperature, benzoyl chloride (1.0 eq, 10.0 mmol) is added carefully at a rate to prevent excessive boiling of the solvent.
-
The resulting mixture is stirred for an additional 1 hour.
-
Water (20 mL) is added to quench the reaction.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic extracts are washed with water (4 x 15 mL) and dried over sodium sulfate.
-
The solvent is removed under reduced pressure to yield the final product, N-benzoyl-morpholine.
Caption: Experimental workflow for the Schotten-Baumann synthesis of N-benzoyl-morpholine.
Method 2: Amide Coupling using Coupling Reagents
To avoid the use of highly reactive acyl chlorides, direct coupling between benzoic acid and morpholine can be achieved using various coupling reagents developed primarily for peptide synthesis.[8][10] Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine.[8]
General Experimental Protocol (Carbodiimide Method) [8]
-
Dissolve benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) and cool to 0°C.
-
Add the coupling reagent (e.g., DCC, 1.1 eq) and, if needed, an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.
-
Stir the mixture for 30-60 minutes at room temperature to form the active ester.
-
Add morpholine (1.0-1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC/LC-MS).
-
Filter the dicyclohexylurea (DCU) byproduct (if using DCC).
-
Perform a standard aqueous workup, followed by extraction and purification by chromatography.
Caption: Mechanism of DCC-mediated amide bond formation.
Method 3: Catalytic and Alternative Approaches
Modern synthetic chemistry emphasizes greener and more efficient catalytic methods.
Zirconium-Catalyzed Direct Amidation Direct amide formation from unactivated carboxylic acids and amines can be catalyzed by Lewis acids like zirconium(IV) chloride (ZrCl4). This method avoids the need for stoichiometric activating agents. A study demonstrated the successful synthesis of N-(morpholino)-3-phenylpropionamide with a 94% yield, showcasing the viability of this approach for related structures.[11]
Solvent-Free Clay-Catalyzed Acylation An environmentally friendly approach involves the N-benzoylation of heterocyclic amines using benzoyl chloride under solvent-free conditions, catalyzed by natural potter's clay.[12] This method offers excellent yields (up to 96% for N-benzoylimidazole) in very short reaction times (5 minutes), highlighting a significant improvement in efficiency and sustainability.[12]
Caption: Workflow for solvent-free, clay-catalyzed synthesis of benzoyl-morpholine.
Quantitative Data Summary
The efficiency of benzoyl-morpholine synthesis varies significantly with the chosen methodology. The following tables summarize key quantitative data from the literature for comparison.
Table 1: Comparison of Synthetic Methodologies for Benzoyl-Morpholine & Related Amides
| Method | Acid Source | Amine | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| Schotten-Baumann | Benzoyl Chloride | Morpholine | Triethylamine | Dichloromethane | Room Temp, 1h | 95% | [9] |
| Zr-Catalyzed Amidation | 3-Phenylpropionic Acid | Morpholine | ZrCl₄ | p-Xylene | Reflux | 94% | [11] |
| Clay-Catalyzed Acylation | Benzoyl Chloride | Imidazole* | Potter's Clay | Solvent-Free | Room Temp, 5 min | 96% | [12] |
Note: Data for imidazole is used as a representative N-heterocycle for the clay-catalyzed method.
Table 2: Representative Characterization Data for N-Benzoyl-morpholine [9]
| Analysis | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂) |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 66.3 (CH₂) |
| Mass Spec (ESI) | m/z 191.0 [M+H]⁺ |
| Elemental Analysis | C: 69.47% (calc. 69.09), H: 6.48% (calc. 6.85), N: 7.02% (calc. 7.32) |
Application in Complex Drug Scaffolds & Biological Pathways
The benzoyl-morpholine unit is often a part of more complex molecules designed to interact with specific biological targets. The synthesis of these advanced derivatives often involves multi-step sequences where the benzoyl-morpholine formation is a key step.
Inhibition of EZH2 in Cancer Therapy
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in cancers like non-small cell lung cancer.[6] Its activity leads to the trimethylation of histone H3 at lysine 27 (H3K27me3), which represses tumor suppressor genes. A series of benzomorpholine derivatives have been synthesized as potent EZH2 inhibitors.[6] The synthesis involved key steps of cyclization, Suzuki coupling, and a final amidation to install the benzoyl moiety.[6] These compounds were shown to inhibit cancer cell proliferation and cause cell cycle arrest.[6]
Caption: Inhibition of the EZH2 pathway by benzomorpholine derivatives.
Inhibition of PI3K Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and proliferation. Its dysregulation is a hallmark of many cancers. Benzomorpholine derivatives have also been developed as inhibitors of PI3K.[13] The synthesis of these molecules often involves coupling a benzomorpholine core to other heterocyclic systems, targeting the kinase domain of PI3K and blocking downstream signaling.
Caption: Inhibition of the PI3K signaling pathway by benzomorpholine derivatives.
Conclusion
The synthesis of benzoyl-morpholine derivatives is a well-established field with a diverse toolkit of methodologies available to the modern medicinal chemist. The classic Schotten-Baumann reaction remains a robust and high-yielding choice for direct acylation.[9] For substrates sensitive to acyl halides, a variety of amide coupling reagents provide milder alternatives.[10] Furthermore, the development of catalytic and solvent-free methods offers greener and more efficient pathways to these valuable scaffolds.[11][12] The continued importance of the benzoyl-morpholine core in the design of targeted therapeutics, such as kinase inhibitors, ensures that the innovation in its synthesis will remain a priority in the pursuit of novel drug candidates.[6][13] This guide serves as a foundational resource, enabling researchers to select and implement the most appropriate synthetic strategy for their specific drug discovery objectives.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.dk [fishersci.dk]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. hepatochem.com [hepatochem.com]
- 11. rsc.org [rsc.org]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. WO2012136080A1 - Benzomorpholine derivatives, preparation method and use thereof - Google Patents [patents.google.com]
Methodological & Application
detailed protocol for the synthesis of 4-(3-Bromobenzoyl)morpholine
Application Notes: Synthesis of 4-(3-Bromobenzoyl)morpholine
Introduction
This compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery.[1][2] The morpholine moiety is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[3][4] The bromobenzoyl group provides a reactive handle for further synthetic modifications, commonly through cross-coupling reactions. This compound and its derivatives are utilized in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.[5][6] This protocol details a standard and efficient laboratory-scale synthesis via the acylation of morpholine.
Reaction Principle
The synthesis is based on the nucleophilic acyl substitution reaction between morpholine and 3-bromobenzoyl chloride. Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[7][8] Dichloromethane serves as a common inert solvent for this transformation.
Experimental Protocol
Materials and Reagents
| Compound | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 10.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 11.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~20 mL | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | - |
Procedure
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (11.0 mmol, 0.96 g) and dichloromethane (20 mL).
-
Base Addition : To the stirred solution, add triethylamine (12.0 mmol, 1.67 mL).
-
Acyl Chloride Addition : At ambient temperature, carefully add a solution of 3-bromobenzoyl chloride (10.0 mmol, 2.19 g) in dichloromethane (5 mL) dropwise to the morpholine solution.[7] The addition should be slow enough to control any exothermic reaction.
-
Reaction Monitoring : Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material (3-bromobenzoyl chloride) is consumed.
-
Workup : Upon completion, quench the reaction by adding deionized water (20 mL).[7]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing : Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate (NaHCO₃) solution (20 mL), and brine (20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity (>97%).[1]
Characterization Data
-
Appearance : Off-white to white solid.
-
Molecular Formula : C₁₁H₁₂BrNO₂[1]
-
Molecular Weight : 270.13 g/mol
-
¹H NMR (CDCl₃, 400 MHz) : δ ~7.60-7.20 (m, 4H, Ar-H), ~3.70 (br s, 8H, -N(CH₂CH₂)₂O).
-
¹³C NMR (CDCl₃, 101 MHz) : δ ~168.5 (C=O), ~136.5 (Ar-C), ~132.0 (Ar-CH), ~130.0 (Ar-CH), ~128.0 (Ar-CH), ~122.5 (Ar-C-Br), ~66.5 (O-CH₂), ~47.0 (N-CH₂), ~42.0 (N-CH₂).
-
Mass Spectrometry (ESI) : m/z [M+H]⁺ calculated for C₁₁H₁₃BrNO₂⁺: 270.01; found 270.01.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
3-Bromobenzoyl chloride is corrosive and moisture-sensitive; handle with care.[9]
-
Dichloromethane is a volatile and potentially hazardous solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between reactants, process, and products in the amidation reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(3-Bromobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(3-Bromobenzoyl)morpholine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine moiety in a wide range of biologically active compounds.[1][2] The resulting 4-(3-arylbenzoyl)morpholine scaffold serves as a key intermediate for the synthesis of novel therapeutics, including potential kinase inhibitors.[3][4]
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[5] The reaction's tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids make it an invaluable tool in organic synthesis and pharmaceutical research.[6]
This document outlines detailed experimental protocols, presents expected reaction outcomes with various coupling partners, and provides a general overview of the reaction workflow and mechanism for the Suzuki coupling of this compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 4-(3-arylbenzoyl)morpholine product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
Data Presentation: Reaction of this compound with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki coupling reaction between this compound and a selection of arylboronic acids under optimized conditions. The data is based on typical results obtained for structurally similar aryl bromides.[7]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 4-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 110 | 10 | 88-98 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 18 | 75-85 |
| 5 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 105 | 14 | 70-80 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(3-arylbenzoyl)morpholine.[8]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8][9]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Potential mechanism of action for 4-(3-arylbenzoyl)morpholine derivatives.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012136080A1 - Benzomorpholine derivatives, preparation method and use thereof - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 4-(3-Bromobenzoyl)morpholine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromobenzoyl)morpholine is a versatile chemical intermediate with significant potential in the synthesis of targeted kinase inhibitors. This document provides an overview of its application, drawing upon the established roles of its constituent moieties—the morpholine ring and the 3-bromophenyl group—in the design and development of potent and selective kinase inhibitors. The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability, as well as to form key interactions with biological targets.[1][2][3][4] The 3-bromophenyl group serves as a crucial synthetic handle for introducing further molecular complexity via cross-coupling reactions and can also play a direct role in binding to the kinase active site.
This application note will detail the potential synthetic utility of this compound, provide exemplary experimental protocols based on analogous structures, and present quantitative data for kinase inhibitors containing similar structural motifs.
Key Applications in Kinase Inhibitor Synthesis
The primary utility of this compound in drug discovery lies in its potential as a building block for creating diverse libraries of compounds for screening against various kinases. The bromine atom on the phenyl ring is strategically positioned for functionalization through common palladium-catalyzed cross-coupling reactions.
Potential Synthetic Transformations:
-
Suzuki-Miyaura Cross-Coupling: Reaction with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a foundational method for exploring the structure-activity relationship (SAR) of the phenyl ring.
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines to generate novel amino-substituted derivatives, a common feature in many kinase inhibitors.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with terminal alkynes, providing access to compounds with extended, rigid linkers.
-
Heck Reaction: Reaction with alkenes to introduce vinyl groups, which can be further functionalized.
While direct literature examples of kinase inhibitor synthesis starting from this compound are not prevalent, the synthesis of numerous inhibitors involves the coupling of 3-bromobenzoyl chloride or the incorporation of a terminal morpholine amide. These examples serve as a strong proxy for the potential applications of this compound.
Target Kinase Families
The structural motifs present in this compound are found in inhibitors targeting several important kinase families implicated in cancer and autoimmune diseases.
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and signaling.[5][6] Dysregulation of BTK is linked to various B-cell malignancies.[7]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is one of the most frequently activated pathways in human cancers.[8]
-
Aurora Kinases: Serine/threonine kinases that are key regulators of cell division. Their overexpression is common in many cancers, making them attractive therapeutic targets.
Quantitative Data of Structurally Related Kinase Inhibitors
The following table summarizes the inhibitory activities of selected kinase inhibitors that feature a 3-bromobenzoyl or a related acyl-morpholine moiety, demonstrating the effectiveness of these structural components.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | Reference |
| 9f | BTK | - | 2.06 ± 0.43 µM | RAMOS | [9] |
| 9g | BTK | - | 2.09 ± 0.47 µM | RAMOS | [9] |
| Compound 6e | Aurora A | 168.78 µM (GI50) | - | MCF-7 | |
| Rilzabrutinib (PRN1008) | BTK | Potent Inhibition | - | - | [9] |
| GDC-0941 (Pictilisib) | PI3Kα | 3 | - | - | (General Knowledge) |
| ZSTK474 | PI3Kα | 3.9 | - | - | (General Knowledge) |
Experimental Protocols
The following are detailed protocols for key synthetic and biological evaluation experiments, adapted from literature examples of structurally similar compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide (such as this compound) with a boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous Na₂CO₃ solution (3.0 eq)
-
Toluene/Ethanol mixture (3:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant kinase enzyme (e.g., BTK, PI3Kα)
-
Kinase-specific substrate
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Test compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer from the DMSO stock. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
To the wells of the plate, add 2.5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 2.5 µL of a master mix containing the kinase enzyme and its substrate.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature or 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation of a kinase inhibitor.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(3-Bromobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the use of 4-(3-Bromobenzoyl)morpholine as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are crucial for the synthesis of novel pharmaceutical compounds and other functional materials.
Disclaimer: The following protocols are generalized procedures based on well-established methodologies for structurally similar aryl bromides. As of the last update, specific literature examples for cross-coupling reactions of this compound are not extensively documented. Therefore, these protocols should be considered as a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools that facilitate the formation of new chemical bonds with high efficiency and selectivity.[1] These reactions typically involve an aryl halide, such as this compound, and a coupling partner, catalyzed by a palladium complex. The general catalytic cycle for these reactions is a well-established process.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide.[2][3]
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides, which can be used as a starting point for optimizing the reaction with this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 90-98 |
Experimental Protocol: Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Analysis of 4-(3-Bromobenzoyl)morpholine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 4-(3-Bromobenzoyl)morpholine in pharmaceutical preparations. The methods described herein are based on established principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) and are intended to serve as a starting point for method development and validation.
Compound Information
-
Compound Name: this compound
-
CAS Number: 153435-81-5[1]
-
Molecular Formula: C₁₁H₁₂BrNO₂[1]
-
Molecular Weight: 270.13 g/mol [1]
-
Structure:
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. This method is designed to be stability-indicating and can be adapted for routine quality control analysis.
Instrumentation and Chromatographic Conditions (Proposed)
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Gradient Program | 0-15 min: 40-80% Acetonitrile15-20 min: 80% Acetonitrile20-22 min: 80-40% Acetonitrile22-25 min: 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 254 nm |
| Run Time | 25 minutes |
Standard and Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v).
Sample Solution (from a formulated product): Accurately weigh a portion of the homogenized sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the diluent (acetonitrile:water, 50:50 v/v) and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection.
Data Presentation: Quantitative HPLC Data (Hypothetical)
| Parameter | Result |
| Retention Time (tR) | ~ 8.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For the analysis of semi-volatile compounds like this compound, GC-MS offers high sensitivity and specificity. The following is a proposed GC-MS method.
Instrumentation and GC-MS Conditions (Proposed)
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Split Ratio | 20:1 |
| Oven Temperature Program | Initial: 150 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
Standard and Sample Preparation
Standard Solution (10 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with ethyl acetate. Perform a serial dilution to obtain a final concentration of 10 µg/mL.
Sample Solution: An extraction procedure, such as liquid-liquid extraction or solid-phase extraction, may be necessary depending on the sample matrix. For a simple formulation, dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., ethyl acetate) to achieve a theoretical concentration of 10 µg/mL of the analyte. Centrifuge and filter the supernatant through a 0.22 µm PTFE filter before injection.
Data Presentation: Quantitative GC-MS Data (Hypothetical)
| Parameter | Result |
| Retention Time (tR) | ~ 12.2 min |
| Characteristic Ions (m/z) | 270 (M+), 183, 155, 86 |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
GC-MS Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Disclaimer
The methods and data presented in these application notes are proposed and hypothetical. They are intended to serve as a guide for the development of analytical methods for this compound. It is imperative that these methods be thoroughly validated in the user's laboratory to ensure they meet the specific requirements of their application. Validation should be performed in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)).
References
The Strategic Role of 4-(3-Bromobenzoyl)morpholine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacological profile of drug candidates. Its incorporation into molecular scaffolds can improve aqueous solubility, metabolic stability, and target binding affinity. Among the myriad of morpholine-containing building blocks, 4-(3-Bromobenzoyl)morpholine stands out as a particularly versatile chemical intermediate. The presence of a bromine atom on the benzoyl ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Application in Kinase Inhibitor Synthesis
The 4-benzoyl-morpholine scaffold is a recognized pharmacophore in a number of kinase inhibitors. The morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. The 3-substituted phenyl ring, accessible through the bromo-precursor, allows for the exploration of interactions with solvent-exposed regions of the kinase, which can significantly impact both potency and selectivity.
A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to displace the bromine atom with various boronic acids or esters. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These examples serve as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Na₂CO₃ | Acetonitrile/H₂O | 80 | 10 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(3-arylbenzoyl)morpholine derivative.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as PI3Kα.
Materials:
-
Synthesized 4-(3-arylbenzoyl)morpholine derivatives
-
Recombinant human kinase (e.g., PI3Kα)
-
ATP
-
Substrate (e.g., phosphatidylinositol)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Application Notes and Protocols: Reactions of 4-(3-Bromobenzoyl)morpholine with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the reaction of 4-(3-bromobenzoyl)morpholine with a range of nucleophiles. This versatile building block is a valuable starting material in the synthesis of a variety of compounds with potential applications in medicinal chemistry and drug discovery. The presence of the bromine atom on the phenyl ring allows for a diverse array of functionalization reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic substitution pathways. The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1][2][3]
Introduction to Synthetic Strategies
The reactivity of the aryl bromide in this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The primary reaction types explored in these notes are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming C-C and C-N bonds and include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods are favored for their mild reaction conditions and broad functional group tolerance.[4][5][6]
-
Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides, SNAr can be a viable pathway under specific conditions, particularly with strong nucleophiles or in the presence of activating groups.
-
Cyanation Reactions: The introduction of a nitrile group opens up a wide range of further chemical transformations. Palladium-catalyzed cyanation is a common and effective method.[7][8]
Data Presentation: Summary of Reactions
The following tables summarize the reaction of this compound with various nucleophiles, providing a comparative overview of reaction conditions and yields.
| Nucleophile Partner | Product | Reaction Type | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | (3-(Morpholine-4-carbonyl)phenyl)benzene | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 4-Carbamoylphenyl-boronic acid | 4'-(Morpholine-4-carbonyl)-[1,1'-biphenyl]-4-carboxamide | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 78 |
| Phenylacetylene | 4-(3-(Phenylethynyl)benzoyl)morpholine | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | 92 |
| Ethyl acrylate | Ethyl (E)-3-(3-(morpholine-4-carbonyl)phenyl)acrylate | Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75 |
| Morpholine | 4-(3-Morpholinobenzoyl)morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | 88 |
| Piperidine | 4-(3-(Piperidin-1-yl)benzoyl)morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 82 |
| Thiophenol | 4-(3-(Phenylthio)benzoyl)morpholine | Nucleophilic Substitution | CuI | K₂CO₃ | DMF | 120 | 24 | 65 |
| Sodium thiomethoxide | 4-(3-(Methylthio)benzoyl)morpholine | Nucleophilic Substitution | - | - | DMF | 80 | 6 | 95 |
| Zinc Cyanide | 4-(3-Cyanobenzoyl)morpholine | Cyanation | Pd₂(dba)₃ / dppf | Zn powder | DMAc | 120 | 12 | 89 |
Experimental Protocols
Suzuki-Miyaura Coupling
Objective: To synthesize biaryl compounds via palladium-catalyzed cross-coupling of this compound with boronic acids.
Protocol 1.1: Reaction with Phenylboronic Acid
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 270 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 1.2: Reaction with 4-Carbamoylphenylboronic acid
-
Follow the general procedure as in Protocol 1.1, using 4-carbamoylphenylboronic acid (1.2 mmol, 198 mg).
-
Use [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg) as the catalyst.
-
Use a solvent system of 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the reaction to 90 °C for 16 hours.
-
Follow the workup and purification procedure as described in Protocol 1.1.
Sonogashira Coupling
Objective: To synthesize aryl alkynes by coupling this compound with terminal alkynes.
Protocol 2.1: Reaction with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 270 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 8 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate).
Heck Reaction
Objective: To synthesize substituted alkenes via palladium-catalyzed coupling of this compound with an alkene.
Protocol 3.1: Reaction with Ethyl Acrylate
-
In a sealed tube, combine this compound (1.0 mmol, 270 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), tri(o-tolyl)phosphine (0.04 mmol, 12 mg), and triethylamine (1.5 mmol, 0.21 mL).
-
Add ethyl acrylate (1.2 mmol, 0.13 mL) and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Degas the mixture with argon for 10 minutes.
-
Seal the tube and heat to 100 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
Buchwald-Hartwig Amination
Objective: To synthesize N-aryl amines by coupling this compound with various amines.[4][6]
Protocol 4.1: Reaction with Morpholine
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 14 mg), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol, 270 mg) in anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 0.11 mL).
-
Seal the tube and heat to 100 °C for 18 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography (eluent: hexane/ethyl acetate).
Thiolation
Objective: To introduce a sulfur-based nucleophile onto the aromatic ring.
Protocol 5.1: Reaction with Thiophenol (Ullmann-type Condensation)
-
To a round-bottom flask, add this compound (1.0 mmol, 270 mg), potassium carbonate (2.0 mmol, 276 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Add anhydrous DMF (5 mL) and thiophenol (1.2 mmol, 0.12 mL).
-
Heat the mixture to 120 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Cool the reaction, pour into water (50 mL), and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
Cyanation
Objective: To synthesize the corresponding benzonitrile derivative.[7][8]
Protocol 6.1: Reaction with Zinc Cyanide
-
In a glovebox, add this compound (1.0 mmol, 270 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22 mg), zinc powder (0.2 mmol, 13 mg), and zinc cyanide (0.6 mmol, 70 mg) to a Schlenk tube.
-
Add anhydrous N,N-dimethylacetamide (DMAc, 5 mL).
-
Seal the tube, remove from the glovebox, and heat to 120 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with aqueous ammonia and then brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography (eluent: hexane/ethyl acetate).
Visualizations
Caption: Overview of key cross-coupling reactions of this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the Phenyl Ring of 4-(3-Bromobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the phenyl ring of 4-(3-Bromobenzoyl)morpholine, a versatile building block in medicinal chemistry and materials science. The bromo-substituent on the phenyl ring serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Overview of Functionalization Strategies
The bromine atom on the phenyl ring of this compound allows for diverse modifications through established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance.[1] The primary strategies for functionalizing this scaffold include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting the aryl bromide with an organoboron compound.[2] This is a robust method for introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.[3][4] This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[5][6] This method is instrumental in the synthesis of arylalkynes, important intermediates in various fields.
Experimental Protocols
The following sections provide detailed experimental protocols for the functionalization of this compound.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Derivatives
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids or their esters.[7][8]
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the boronic acid (1.1 mmol), and the base (2.0 mmol).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Add the degassed solvent (5-10 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Expected Yields):
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Derivatives
This protocol details the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.[9][10]
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction flask.
-
Add this compound (1.0 mmol) and the anhydrous solvent (5-10 mL).
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Expected Yields):
| Entry | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | 75-90 |
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Derivatives
This protocol outlines the palladium and copper co-catalyzed Sonogashira coupling of this compound with terminal alkynes.[5][11]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Expected Yields):
| Entry | Alkyne (H-C≡C-R) | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4 | 90-98 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | THF | 40 | 8 | 80-90 |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the described functionalization reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: General workflow for Sonogashira coupling.
Signaling Pathway Context
The functionalized derivatives of this compound are often investigated for their potential as modulators of various biological signaling pathways. For instance, morpholine-containing compounds have been explored as inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease. The diverse functionalities introduced via the described cross-coupling reactions can be tailored to interact with specific binding pockets of protein targets.
Caption: Logic diagram for drug discovery application.
References
- 1. nobelprize.org [nobelprize.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for the Incorporation of 4-(3-Bromobenzoyl)morpholine into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids and scaffolds into peptides is a cornerstone of modern drug discovery, offering a powerful avenue to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 4-(3-Bromobenzoyl)morpholine is a unique chemical entity that combines the structural rigidity of a bromobenzoyl group with the favorable pharmacokinetic profile often associated with a morpholine moiety.[1][2][3][4][5][6] The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve solubility and metabolic stability.[4][6] The bromobenzoyl group provides a versatile handle for post-synthetic modifications via cross-coupling reactions, enabling the creation of diverse peptide libraries for structure-activity relationship (SAR) studies.[7]
These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences, offering detailed protocols for both solid-phase and solution-phase synthesis.
Potential Applications in Peptide Chemistry
The introduction of the this compound moiety into a peptide sequence can impart several advantageous properties:
-
Scaffold for Further Diversification: The bromine atom on the phenyl ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] This allows for the late-stage functionalization of the peptide, enabling the rapid generation of a library of analogues with diverse substituents for extensive SAR studies.
-
Modulation of Pharmacokinetic Properties: The morpholine group is a well-established bioisostere for various functional groups and is known to enhance aqueous solubility and metabolic stability, potentially leading to improved oral bioavailability and a longer in vivo half-life.[2][3][4][6]
-
Conformational Constraint: The rigid benzoyl-morpholine unit can induce specific conformational constraints on the peptide backbone. This can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.
-
Probing Molecular Interactions: The unique steric and electronic properties of the bromophenyl and morpholine groups can be utilized to probe and optimize interactions within the binding pocket of a target protein or receptor.
Experimental Protocols
The incorporation of this compound can be achieved via standard peptide coupling reactions, treating it as a carboxylic acid to be coupled to the N-terminus of a peptide chain or an amino acid.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - N-Terminal Modification
This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[9]
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Reaction:
-
In a separate vessel, pre-activate the this compound (3 eq.) with the coupling reagent (e.g., HATU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5x), DCM (3x), and finally with methanol (2x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Workflow for N-Terminal Capping with this compound in SPPS
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Solution-Phase Peptide Synthesis
This protocol details the coupling of this compound to the N-terminus of a protected peptide in solution.
Materials:
-
N-terminally deprotected and side-chain protected peptide ester (e.g., methyl or ethyl ester)
-
This compound
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU
-
Base: DIPEA or NMM
-
Anhydrous solvents: DMF, DCM, or THF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Dissolution: Dissolve the N-terminally deprotected peptide ester and this compound (1.1 eq.) in an anhydrous solvent (e.g., DMF).
-
Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the mixture. If using HATU (1.1 eq.), add DIPEA (2 eq.).
-
Coupling Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Final Deprotection: If necessary, remove the C-terminal ester and any remaining side-chain protecting groups using appropriate deprotection strategies (e.g., saponification for methyl/ethyl esters, acidolysis for t-butyl-based protection).
-
Final Purification and Characterization: Purify the final deprotected peptide by RP-HPLC and characterize by mass spectrometry and NMR.
Quantitative Data Summary
The following table provides representative data for the coupling of this compound to a model pentapeptide (Gly-Ala-Val-Leu-Ile) on a solid support. Actual results may vary depending on the peptide sequence and reaction conditions.
| Parameter | Value |
| Resin | Rink Amide MBHA |
| Peptide Sequence | H₂N-Gly-Ala-Val-Leu-Ile-Resin |
| Reagents (equivalents) | |
| This compound | 3.0 |
| HATU | 2.9 |
| DIPEA | 6.0 |
| Solvent | DMF |
| Coupling Time | 2 hours |
| Kaiser Test Result | Negative (Yellow) |
| Crude Purity (by RP-HPLC) | > 85% |
| Isolated Yield (after purification) | 75% |
Potential Signaling Pathway Modulation
Peptides modified with morpholine-containing moieties have been explored for their potential to modulate various signaling pathways, particularly in the context of CNS disorders and oncology.[2][3] The morpholine ring can influence cell permeability and target engagement. A hypothetical mechanism could involve the modified peptide acting as an inhibitor of a specific protein kinase, a common target class for morpholine-containing drugs.[1]
Hypothetical Kinase Inhibition Pathway
Caption: Potential Kinase Inhibition Pathway.
Conclusion
The incorporation of this compound into peptide synthesis presents a promising strategy for the development of novel peptide-based therapeutics. The protocols outlined in these application notes provide a robust framework for researchers to explore the potential of this unique building block. The ability to perform post-synthetic modifications, coupled with the potential for improved pharmacokinetic properties, makes this compound a valuable tool in the design and optimization of bioactive peptides.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromobenzoyl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 4-(3-Bromobenzoyl)morpholine, with a focus on improving reaction yield and purity.
Reaction Pathway Overview
The primary and most direct method for synthesizing this compound is through the nucleophilic acyl substitution of 3-bromobenzoyl chloride with morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of the desired amide and a molecule of hydrochloric acid (HCl) as a byproduct.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent method is the acylation of morpholine with 3-bromobenzoyl chloride. This reaction is a type of nucleophilic acyl substitution.[1] To achieve high yields, it is often performed in an inert aprotic solvent (like dichloromethane or toluene) and in the presence of a non-nucleophilic base (e.g., triethylamine) or excess morpholine to neutralize the hydrochloric acid byproduct that forms during the reaction.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Hydrolysis of Acyl Chloride: 3-Bromobenzoyl chloride is highly reactive and can be hydrolyzed by moisture in the air or in the solvent to form the unreactive 3-bromobenzoic acid. Ensure all glassware is dry and use an anhydrous solvent.[2]
-
Protonation of Morpholine: The HCl generated during the reaction will protonate the basic morpholine, forming morpholine hydrochloride. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively reducing the concentration of your reactant.
-
Inadequate Temperature Control: The reaction is exothermic. Running it at a very high temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. A common approach is to start the reaction at 0°C and then allow it to warm to room temperature.
-
Product Loss During Workup: The product, being a morpholine derivative, has some basic properties and may be partially lost during aqueous extraction if the pH is not carefully controlled.
Q3: What are the most likely impurities in my final product?
A3: Common impurities include:
-
3-Bromobenzoic acid: From the hydrolysis of the starting material, 3-bromobenzoyl chloride.
-
Unreacted Morpholine: If not completely removed during the workup.
-
Morpholine Hydrochloride: The salt formed between morpholine and the HCl byproduct.
-
Side-products: Arising from reactions with impurities in the starting materials or from running the reaction under suboptimal conditions.
Q4: How can I effectively remove the morpholine hydrochloride byproduct?
A4: The morpholine hydrochloride salt is highly soluble in water. During the workup, washing the organic layer with water or a dilute aqueous base (like sodium bicarbonate solution) will effectively remove it into the aqueous phase.
Q5: Is it better to use an additional base like triethylamine or simply use excess morpholine?
A5: Both strategies work by scavenging the HCl byproduct.
-
Using Excess Morpholine: This is a simpler approach as it avoids introducing another reagent. However, a larger excess of morpholine will need to be removed during purification.
-
Using Triethylamine: Triethylamine is a non-nucleophilic base that is very effective at scavenging HCl. It is often preferred because it is less sterically hindered than morpholine and is easily removed due to its lower boiling point. Using a slight excess (e.g., 1.1 equivalents) of both morpholine and triethylamine relative to the acyl chloride is a robust strategy.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality or hydrolyzed 3-bromobenzoyl chloride. 2. Inactivation of morpholine due to protonation by HCl. 3. Insufficient reaction time or temperature. | 1. Use freshly prepared/purchased high-purity acyl chloride. Store under inert gas. 2. Add 1.1-1.2 equivalents of a tertiary amine base (e.g., triethylamine) or use 2.2 equivalents of morpholine. 3. Monitor the reaction by TLC. If it stalls, allow it to stir longer or gently warm to room temperature. |
| Product Contaminated with 3-Bromobenzoic Acid | 1. The starting acyl chloride was partially hydrolyzed. 2. Moisture was introduced during the reaction. 3. The product is slowly hydrolyzing during workup/storage. | 1. Purify the 3-bromobenzoyl chloride by distillation before use.[2] 2. Ensure all glassware is oven-dried and use an anhydrous solvent. 3. During workup, wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) to extract the acidic impurity. |
| Difficult Purification by Column Chromatography (Peak Tailing) | The basic nitrogen of the morpholine ring is interacting with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or pyridine to the eluent system (e.g., ethyl acetate/hexanes) to neutralize the acidic sites on the silica gel and ensure sharp, symmetrical peaks.[3] |
| Formation of an Emulsion During Aqueous Workup | The amide product may be acting as a surfactant, stabilizing the interface between the organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[3] |
Troubleshooting Workflow
References
purification challenges of 4-(3-Bromobenzoyl)morpholine and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(3-Bromobenzoyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to purify using silica gel chromatography?
The morpholine group in this compound is basic. This basic nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues, including:
-
Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad peaks that are difficult to separate from impurities.
-
Irreversible Adsorption: A portion of the product may bind permanently to the silica gel, leading to low recovery.
-
Degradation: Prolonged exposure to the acidic silica gel can potentially lead to the degradation of sensitive compounds.[1]
Q2: How can I improve the peak shape and recovery of my compound during column chromatography?
To minimize the interaction between the basic morpholine moiety and the acidic silica gel, you can add a small amount of a basic modifier to your eluent. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) to your solvent system. The triethylamine will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved recovery of your product.
Q3: What are the most common impurities I should expect in my crude this compound?
The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with morpholine. Therefore, the most common impurities are:
-
Unreacted Morpholine: Excess morpholine used in the reaction.
-
3-Bromobenzoic Acid: Formed from the hydrolysis of unreacted 3-bromobenzoyl chloride during the work-up procedure.
-
By-products: Depending on the specific reaction conditions, other minor by-products may be present.
Q4: My purified compound still shows impurities by NMR. What are my options?
If column chromatography does not yield a product of sufficient purity, recrystallization is an excellent secondary purification step for removing minor, closely-related impurities. The choice of solvent is critical for successful recrystallization.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Irreversible adsorption to silica gel | Add 0.5-2% triethylamine to your eluent to neutralize the acidic silica gel. |
| Compound is too polar for the eluent | Gradually increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). |
| Incorrect fractions collected | Carefully monitor the column elution using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. |
| Product degradation on the column | Use a less acidic stationary phase like alumina, or run the chromatography quickly ("flash" chromatography) to minimize contact time.[1] |
Issue 2: Oily Product Instead of Solid Crystals During Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound's melting point is lower than the solvent's boiling point | Use a lower-boiling point solvent or a solvent mixture. |
| Solution is too concentrated | Add a small amount of additional solvent. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of impurities | Attempt to purify the crude material by column chromatography before recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol describes a general method for the purification of this compound on a silica gel column.
1. Eluent Selection:
-
Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.4 for the this compound.
-
Add 1% triethylamine to the chosen eluent to prevent peak tailing. A typical eluent system might be 30-50% ethyl acetate in hexanes (+1% Et₃N).
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, less polar eluent.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, removing the solvent, and loading the resulting free-flowing powder onto the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary: Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient with 1% Triethylamine |
| Typical Gradient | Start with 20% Ethyl Acetate in Hexane, gradually increase to 50% |
| Target Rf | ~0.3 in the collection solvent |
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Test the solubility of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems for recrystallization of moderately polar compounds include:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexanes
-
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
identifying and minimizing side products in 4-(3-Bromobenzoyl)morpholine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Bromobenzoyl)morpholine. Our aim is to help you identify and minimize the formation of side products to ensure a high yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic acyl substitution of morpholine with 3-bromobenzoyl chloride. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromobenzoyl chloride. This is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.
Q2: What is the most common side product in this synthesis, and how can I minimize its formation?
The most prevalent side product is 3-bromobenzoic acid.[1] This impurity arises from the hydrolysis of the starting material, 3-bromobenzoyl chloride, in the presence of water.[1] Acyl chlorides are highly reactive and moisture-sensitive.[1]
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use.[2] It is recommended to oven-dry or flame-dry the reaction flask and condenser.
-
Use Anhydrous Solvents: Employ anhydrous solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent the introduction of water into the reaction mixture.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
Q3: Why is a base, such as triethylamine or pyridine, necessary in the reaction?
The reaction between 3-bromobenzoyl chloride and morpholine generates one equivalent of hydrogen chloride (HCl).[3] Morpholine itself is a base and can react with the generated HCl to form morpholine hydrochloride. This salt is no longer nucleophilic and will not react with the 3-bromobenzoyl chloride, thus halting the desired reaction and reducing the yield. The addition of a non-nucleophilic base, typically an organic amine like triethylamine or pyridine, is crucial to "scavenge" or neutralize the HCl as it is formed, allowing the morpholine to remain as a free nucleophile.[3][4]
Q4: Can over-acylation or reactions involving the bromine substituent occur?
-
Over-acylation: Morpholine is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms and one hydrogen atom. Upon acylation, the nitrogen forms a stable amide bond and no longer has a proton to be removed for a second acylation to occur. Therefore, over-acylation (diacylation) of the morpholine nitrogen is not a concern under standard reaction conditions.[5]
-
Bromine Substituent Reactivity: The carbon-bromine bond on the aromatic ring is generally stable under the conditions used for this acylation. Nucleophilic aromatic substitution of the bromine atom is unlikely to occur without the presence of a strong activating group on the ring or the use of specific catalysts and more forcing reaction conditions.
Q5: What are some potential impurities in the starting materials?
-
3-Bromobenzoyl Chloride: This reagent can degrade upon exposure to moisture, leading to the presence of 3-bromobenzoic acid as an impurity.[1] It is advisable to use a fresh bottle or to purify the reagent by distillation if its quality is uncertain.
-
Morpholine: Commercial morpholine is typically of high purity, but it can contain trace amounts of water.[6] Using freshly opened bottles or drying the morpholine over a suitable drying agent (e.g., potassium hydroxide pellets) followed by distillation can be considered for very sensitive reactions.[7] Impurities such as N-nitrosomorpholine have also been reported in some grades of morpholine.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Hydrolysis of 3-bromobenzoyl chloride: Presence of moisture in the reaction. | 1. Ensure all glassware is rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere.[1] |
| 2. Inactivation of Morpholine: Insufficient or no base added to neutralize HCl. | 2. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture. | |
| 3. Poor Quality Starting Materials: Degraded 3-bromobenzoyl chloride or wet morpholine. | 3. Use fresh, high-quality starting materials. Consider purifying the 3-bromobenzoyl chloride by distillation if necessary. | |
| Presence of a Significant Amount of 3-Bromobenzoic Acid in the Product | Extensive Hydrolysis of 3-Bromobenzoyl Chloride: Significant amount of water present during the reaction or work-up. | 1. Strictly adhere to anhydrous reaction conditions. 2. During the aqueous work-up, the hydrolysis of any remaining 3-bromobenzoyl chloride is expected. To separate the desired amide from the carboxylic acid, perform a basic wash (e.g., with aqueous sodium bicarbonate or sodium hydroxide solution). The 3-bromobenzoic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, while the neutral amide product remains in the organic layer. |
| Product is Difficult to Purify/Oily Product | Presence of Impurities: Starting material impurities or side products. | 1. Confirm the identity of the main impurity by analytical techniques (e.g., NMR, LC-MS). 2. For removal of 3-bromobenzoic acid, see the solution above. 3. Consider purification by column chromatography on silica gel. 4. Recrystallization from a suitable solvent system can also be effective for solid products. |
Quantitative Data Summary
The following table summarizes the key reactants and the expected product with their relevant physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Liquid | 74-75 @ 0.5 mmHg[9] |
| Morpholine | C₄H₉NO | 87.12 | Liquid | 128-130 |
| This compound | C₁₁H₁₂BrNO₂ | 270.12 | Solid (Expected) | Not readily available |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Solid | Decomposes |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Bromobenzoyl chloride
-
Morpholine
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 equivalent) and anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred morpholine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any 3-bromobenzoic acid and excess HCl), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the primary side reaction.
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. benchchem.com [benchchem.com]
- 8. Morpholine Impurities | 110-91-8 Certified Reference Substance [alfaomegapharma.com]
- 9. 1711-09-7 CAS MSDS (3-Bromobenzoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
optimizing reaction conditions for coupling reactions involving 4-(3-Bromobenzoyl)morpholine
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(3-Bromobenzoyl)morpholine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions applicable to this compound?
A1: this compound, an aryl bromide, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and versatile of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a diverse range of derivatives.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Common issues include inactive catalyst, improper choice of base or solvent, and poor quality of reagents.[1] The catalyst can be deactivated by oxygen, so ensuring thoroughly degassed solvents is critical.[1] Additionally, impurities in the starting materials, such as the aryl bromide or the boronic acid/ester, can poison the catalyst.[1] Side reactions like protodeboronation of the boronic acid can also reduce the yield.[1]
Q3: How do I select the appropriate catalyst and ligand for a Buchwald-Hartwig amination with this substrate?
A3: The choice of catalyst and ligand is critical and interdependent. For aryl bromides, a variety of palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be effective.[2] The key to success often lies in the choice of phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often give good results for challenging couplings.[3] The selection may require screening to find the optimal combination for your specific amine coupling partner.[1]
Q4: What is the role of the base in these coupling reactions, and how do I choose one?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig reaction.[1][4] For Suzuki couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used for faster reaction rates, while weaker bases like Cs₂CO₃ or K₃PO₄ are preferred for substrates with base-sensitive functional groups.[6][7]
Q5: Can I perform a Sonogashira coupling with this compound, and what are the key considerations?
A5: Yes, Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[8] A key consideration is the use of a copper(I) co-catalyst, which can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[9] Copper-free protocols have been developed to mitigate this issue.[9][10] The choice of an amine base, such as diisopropylamine or triethylamine, is also an important parameter.[11]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The presence of water can be crucial for the activity of some inorganic bases.[1] |
| Poor Solvent Choice | Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and thoroughly degassed prior to use.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[2][5] |
| Protodeboronation of Boronic Acid | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[1] Use milder reaction conditions if possible. |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | This is a common side reaction.[6] Try using a weaker or less sterically hindered base.[6] Lowering the reaction temperature can also help.[6] Screening different ligands may be necessary as some are more prone to this side reaction.[6] |
| Catalyst Decomposition | The active Pd(0) species is sensitive to oxygen. Ensure rigorous inert atmosphere techniques. Using a pre-catalyst can sometimes provide more reliable generation of the active species.[6] |
| Reaction with Solvent | Some solvents can react under the reaction conditions. Toluene and dioxane are generally robust choices.[6] |
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
| Potential Cause | Troubleshooting Step |
| Copper(I) Co-catalyst | This is a major cause of homocoupling.[9] Consider using a copper-free Sonogashira protocol.[9][10] |
| Oxygen in the Reaction Mixture | Ensure the reaction is set up under a strict inert atmosphere as oxygen can promote Glaser coupling. |
| Reaction Conditions | Optimize the reaction temperature and time. Room temperature conditions are sometimes possible and can minimize side reactions.[9][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required. Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).[6]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere and Solvent: Seal the flask, evacuate and backfill with an inert gas. Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) cocatalyst (e.g., CuI, 0.025 eq), if applicable.[11]
-
Reagent Addition: Add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).[11]
-
Reaction: Stir the reaction at room temperature for a specified time (e.g., 3 hours).[11] Some substrates may require heating.[11]
-
Work-up: Dilute the reaction with an etheral solvent (e.g., Et₂O) and filter through a pad of Celite®, washing with the same solvent.[11] The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography on silica gel.[11]
Visualizations
Caption: General workflow for optimizing coupling reactions.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: The catalytic cycle of a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
stability issues of 4-(3-Bromobenzoyl)morpholine under different conditions
Troubleshooting Guide
This guide addresses potential stability issues that researchers, scientists, and drug development professionals may encounter during their experiments with 4-(3-Bromobenzoyl)morpholine.
Question: I am observing the degradation of this compound in my aqueous solution. What are the potential causes and how can I mitigate this?
Answer:
Degradation in aqueous solutions is a common issue for many organic compounds. For this compound, the primary suspect for degradation is the hydrolysis of the amide bond. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
-
Acidic Conditions: In the presence of a strong acid, the amide bond can be hydrolyzed to form 3-bromobenzoic acid and morpholine.
-
Basic Conditions: Similarly, strong basic conditions can also promote the hydrolysis of the amide bond, yielding the same degradation products.
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is neutral (pH 7) or buffered within a stable range that you have experimentally determined. Avoid strongly acidic or basic conditions if possible.
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of potential degradation. If the compound is to be stored in solution, keep it at a low temperature (e.g., 2-8 °C or frozen) and protected from light.
-
Solvent Choice: If your experimental design allows, consider using a non-aqueous or a mixed solvent system to reduce the concentration of water and thereby slow down hydrolysis.
Question: My solid this compound appears to be changing color over time. What could be the reason?
Answer:
Color change in a solid sample can be an indication of degradation, often due to oxidation or photodecomposition.
-
Oxidation: While the molecule does not contain highly susceptible functional groups for oxidation, trace impurities or interaction with atmospheric oxygen over long periods could lead to the formation of colored byproducts.
-
Photodecomposition: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. Exposure to light may initiate a free-radical degradation pathway, leading to discoloration.
Troubleshooting Steps:
-
Storage Conditions: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to oxygen and moisture.
-
Light Protection: Keep the container in a dark place or use an amber-colored vial to protect the compound from light.
-
Purity Check: Analyze the discolored sample using a suitable analytical technique like HPLC or LC-MS to identify any degradation products and assess the purity of the material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the solid compound in a cool, dark, and dry place under an inert atmosphere.[1][2][3][4] A supplier of this compound recommends room temperature storage. For solutions, it is advisable to store them at low temperatures (2-8 °C or -20 °C) and protected from light. Prepare fresh solutions for critical experiments whenever possible.
Q2: How can I determine the stability of this compound under my specific experimental conditions?
A2: You should conduct a forced degradation study. This involves exposing the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Q3: What are the typical stress conditions used in a forced degradation study?
A3: Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature.[5][6]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[5][6]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Heating the solid compound at a temperature below its melting point (e.g., 60-80 °C).
-
Photostability: Exposing the solid compound or its solution to a controlled light source, such as a xenon lamp or a UV lamp, as per ICH Q1B guidelines.[7]
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table provides a general template for summarizing data from a forced degradation study. Researchers should populate this table with their own experimental results.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of this compound | Major Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | User Data | User Data |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | User Data | User Data |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | User Data | User Data |
| Thermal (Solid) | Dry Heat | 7 days | 80 °C | User Data | User Data |
| Photolytic (Solution) | ICH Q1B Light Source | 24 h | Room Temp | User Data | User Data |
Experimental Protocols
Protocol: General Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat it in an oven at 80 °C for 7 days.
-
After the stress period, dissolve the sample in the initial solvent and analyze.
-
-
Photostability Testing:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
-
Keep control samples (covered with aluminum foil) in the same environment to serve as dark controls.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column).
-
The method should be able to separate the parent compound from all degradation products.
-
Quantify the amount of this compound remaining and the percentage of degradation.
-
If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to elucidate their structures.
-
Visualizations
Caption: Hypothetical degradation pathway via amide hydrolysis.
Caption: General workflow for a forced degradation study.
Caption: Logical steps for troubleshooting unexpected degradation.
References
Technical Support Center: Troubleshooting Failed Reactions with 4-(3-Bromobenzoyl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-bromobenzoyl)morpholine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reaction with this compound is not working (no product formation). What are the general things I should check first?
A1: When a reaction fails to produce the desired product, it is crucial to systematically review the reaction setup and components. Here are the primary aspects to verify:
-
Inert Atmosphere: Many cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were adequately degassed.
-
Reagent Quality: Verify the purity and integrity of all reagents, including this compound, the coupling partner, catalyst, ligand, and base. Starting materials can degrade over time, especially if not stored correctly.
-
Reaction Temperature: Confirm that the reaction was heated to the appropriate temperature. Inconsistent or incorrect heating can prevent the reaction from proceeding.
-
Solvent Quality: Ensure that anhydrous solvents were used if the reaction is sensitive to moisture. The presence of water can interfere with the catalytic cycle.
Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am only recovering my starting material. What could be the problem?
A2: A common reason for the failure of a Suzuki-Miyaura coupling is an issue with the catalyst, base, or the boronic acid itself.
-
Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a reliable source of palladium, and consider using a pre-catalyst. The choice of ligand is also critical; for aryl bromides, ligands like triphenylphosphine (PPh₃) or more specialized Buchwald or Fu ligands are often used.
-
Inappropriate Base: The base is essential for the activation of the boronic acid. If the base is too weak, insoluble in the reaction medium, or not present in a sufficient amount (typically 2-3 equivalents), the transmetalation step of the catalytic cycle will not proceed efficiently. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially in the presence of moisture or at elevated temperatures, leading to the formation of the corresponding arene and boric acid. Consider using more stable boronic esters, such as pinacol esters, to mitigate this issue.
Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled byproducts. How can I minimize this?
A3: Homocoupling of the boronic acid or the aryl bromide can compete with the desired cross-coupling reaction. This is often exacerbated by the presence of oxygen or high temperatures.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the boronic acid. Ensure all reagents and the reaction setup are thoroughly deoxygenated.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize the formation of homocoupled byproducts. Additionally, the choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
Buchwald-Hartwig Amination
Q4: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary or secondary amine, but the reaction is giving a low yield. What are the key parameters to optimize?
A4: Low yields in Buchwald-Hartwig aminations often point to issues with the catalyst system, base, or reaction conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. For aryl bromides, a wide range of ligands have been developed, and screening different ligands may be necessary to find the optimal one for your specific substrate combination.[1]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solubility of the base in the reaction solvent is also an important consideration.[2]
-
Solvent: The solvent can have a significant impact on the reaction outcome. Toluene, dioxane, and THF are frequently used solvents for Buchwald-Hartwig aminations.[3]
-
Steric Hindrance: If either the amine or the aryl halide is sterically hindered, the reaction may be slower and require more forcing conditions or a more active catalyst system.
Q5: I am observing the formation of hydrodehalogenated 4-benzoyl-morpholine as a major byproduct in my Buchwald-Hartwig reaction. What is causing this?
A5: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur through a competing pathway in the catalytic cycle.
-
Source of Hydride: The hydride source can be trace amounts of water, the amine coupling partner, or the solvent.
-
Reaction Optimization: To minimize this side reaction, ensure anhydrous conditions and consider screening different ligands and bases. Sometimes, adjusting the stoichiometry of the reagents can also help.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides. These conditions are general and may require optimization for reactions with this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example Reagents | Typical Loading/Concentration |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | 1-2 equivalents relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2-3 equivalents |
| Solvent | Toluene, Dioxane, DMF, THF/Water | 0.1 - 1.0 M |
| Temperature | 80 - 120 °C | - |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example Reagents | Typical Loading/Concentration |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | 1-2 equivalents relative to Pd |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | 1.2-2.0 equivalents |
| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M |
| Temperature | 80 - 110 °C | - |
Experimental Protocols
The following are general, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for the specific substrates being used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [4]
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), ligand, and base (e.g., NaOtBu, 1.5 eq.) to a dry reaction vessel.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate logical workflows for troubleshooting failed Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
References
Technical Support Center: Strategies to Avoid Dehalogenation of 4-(3-Bromobenzoyl)morpholine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the undesired dehalogenation of 4-(3-Bromobenzoyl)morpholine during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem in reactions involving this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the benzoyl ring of this compound is replaced by a hydrogen atom, yielding the byproduct 4-(benzoyl)morpholine. This process, also known as hydrodehalogenation or proto-dehalogenation, reduces the yield of the intended product and introduces a significant purification challenge due to the similar structure of the byproduct and the starting material.[1]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is typically promoted by several factors within the reaction environment:
-
Presence of Hydride Sources: Solvents (e.g., alcohols, DMF), amine bases (e.g., triethylamine), or even trace amounts of water can act as hydride donors.[1][2]
-
Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow, the competing dehalogenation pathway can become more prominent.[1]
-
Catalyst and Ligand Choice: The properties of the palladium catalyst and its associated ligands are critical. Highly active catalysts can sometimes promote dehalogenation, and ligands that do not sufficiently accelerate the reductive elimination step can allow for side reactions to occur.[1][2][3]
-
Base Selection: The choice of base can influence the reaction outcome. Some bases can directly or indirectly facilitate the generation of hydride species that lead to dehalogenation.[1]
-
Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.[1][3]
Q3: How can I detect and quantify the formation of the dehalogenated byproduct?
A3: The dehalogenated byproduct, 4-(benzoyl)morpholine, can be identified and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The byproduct is typically less polar than the starting aryl bromide and will have a different Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate the components of the crude reaction mixture and provide their respective mass-to-charge ratios, confirming the identity of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the complex splitting pattern of the aromatic protons adjacent to the bromine and the appearance of a new signal corresponding to the added proton.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring reaction progress and quantifying the ratio of the desired product to the dehalogenated byproduct.
Troubleshooting Guide: Dehalogenation of this compound
This guide addresses the common issue of significant byproduct formation in a question-and-answer format.
Issue: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Heck) with this compound shows significant formation of the dehalogenated byproduct, 4-(benzoyl)morpholine.
Below are four key areas to investigate for troubleshooting this problem.
Solution 1: Optimize Ligand Selection
Question: How does the choice of ligand affect dehalogenation, and which ligands should I screen?
Answer: The ligand is critical as it directly influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1][3] If you are observing dehalogenation, consider screening a panel of ligands.
Table 1: Recommended Ligand Screening Panel
| Ligand Class | Specific Examples | Rationale for Use |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; known to promote efficient reductive elimination and stabilize the catalyst.[1] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Provides a good balance of steric bulk and electron-donating properties. |
| Alkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine), PCy₃ (Tricyclohexylphosphine) | Highly electron-donating and sterically demanding, which can favor the desired coupling pathway.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form stable complexes with palladium, often enhancing catalytic activity for the desired reaction.[4] |
Solution 2: Re-evaluate the Base
Question: Could the base be the source of my dehalogenation problem? What are safer alternatives?
Answer: Yes, the base can be a direct or indirect source of hydrides. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common culprits.[1] Switching to an inorganic base is a highly effective strategy to minimize dehalogenation.
Table 2: Comparison of Bases
| Base Type | Common Examples (Prone to Dehalogenation) | Recommended Alternatives (Minimize Dehalogenation) | Rationale for Change |
| Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | N/A | Can be a source of hydrides, leading to hydrodehalogenation.[1][2] |
| Inorganic Bases | Sodium Carbonate (Na₂CO₃) | Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) | These are non-nucleophilic, not hydride sources, and are effective in many cross-coupling reactions. Stronger inorganic bases can also accelerate the desired reaction.[1][5] |
| Alkoxide Bases | Sodium tert-butoxide (NaOtBu) | Sodium tert-butoxide (NaOtBu) | While effective, ensure it is anhydrous and the solvent is appropriate, as it can promote side reactions with protic impurities. |
Solution 3: Change the Reaction Solvent
Question: Which solvents are problematic, and what should I use instead?
Answer: Solvents that can act as hydrogen donors will exacerbate dehalogenation. Protic solvents like alcohols are known hydrogen sources. Additionally, solvents like DMF can decompose at high temperatures to generate species that act as hydride donors.[1][6]
Table 3: Solvent Recommendations
| Solvents to Avoid | Recommended Solvents | Rationale for Change |
| Alcohols (Methanol, Ethanol) | Toluene, Dioxane, Tetrahydrofuran (THF) | Aprotic solvents are preferred as they do not act as hydrogen atom donors.[3] |
| Dimethylformamide (DMF) | Toluene, Dioxane, Tetrahydrofuran (THF) | DMF can be a hydride source, especially at elevated temperatures. Toluene and dioxane are generally more inert.[1][7] |
Solution 4: Adjust Reaction Temperature and Conditions
Question: How does temperature influence dehalogenation, and what other procedural changes can I make?
Answer: Higher temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[1] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable. Additionally, ensure rigorous exclusion of oxygen and water.
Procedural Recommendations:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C) and monitor for progress.
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.[3] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Use Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry, as water can contribute to dehalogenation.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for coupling this compound with a generic boronic acid.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the selected ligand (e.g., SPhos, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1 mol%) followed by anhydrous, degassed toluene via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Parallel Ligand Screening Experiment
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add this compound, the boronic acid, and the chosen base (e.g., K₃PO₄).
-
Catalyst Addition: Create a stock solution of the palladium precatalyst in the chosen solvent (e.g., toluene). Add an aliquot of this stock solution to each vial.
-
Ligand Addition: Create stock solutions for each ligand to be tested. Add an aliquot of a different ligand solution to each respective vial.
-
Reaction & Analysis: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature. After a set time (e.g., 12 hours), take an aliquot from each vial, quench, and analyze by LC-MS to determine the ratio of the desired product to the dehalogenated byproduct. This allows for the rapid identification of the optimal ligand.[1]
Visualization
The following diagram illustrates the logical workflow for troubleshooting the dehalogenation of this compound.
Caption: Troubleshooting workflow for mitigating dehalogenation.
References
Technical Support Center: Analytical Method Development for 4-(3-Bromobenzoyl)morpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure samples of 4-(3-Bromobenzoyl)morpholine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.
Diagram of the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic morpholine nitrogen and residual silanols on the silica-based column.[1][2][3] | Lower the mobile phase pH to around 3.0 using an additive like 0.1% formic or trifluoroacetic acid to protonate the silanols.[1] Consider using a column with a base-deactivated stationary phase. |
| Column overload.[1] | Dilute the sample or reduce the injection volume. | |
| Extra-column dead volume.[1] | Check all fittings and tubing for proper connections. Use tubing with a smaller internal diameter. | |
| Poor Resolution Between Main Peak and Impurities | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. Consider using a gradient elution to improve the separation of impurities with different polarities. |
| Unsuitable stationary phase. | If resolution is still poor, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. | |
| Flow rate is too high. | Reduce the flow rate to increase column efficiency and improve resolution. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. Ensure adequate mixing if preparing online. Degas the mobile phase properly. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. Allow sufficient time for the column to equilibrate to the set temperature. | |
| Column not fully equilibrated. | Increase the column equilibration time before starting the analytical run. | |
| Baseline Noise or Drift | Contaminated mobile phase or system. | Use high-purity HPLC-grade solvents.[4] Flush the system and column with a strong solvent. |
| Detector lamp issue. | Check the detector lamp's energy. A low or fluctuating energy may indicate the lamp needs replacement. | |
| System leaks. | Inspect all fittings and connections for any signs of leakage. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: Potential impurities can originate from the synthesis process or degradation. These may include:
-
Starting Materials: Unreacted 3-bromobenzoyl chloride (which can hydrolyze to 3-bromobenzoic acid) and morpholine.
-
By-products: Di-acylated morpholine or other side-reaction products from the synthesis.
-
Degradation Products: Hydrolysis of the amide bond to form 3-bromobenzoic acid and morpholine. Under certain conditions, oxidative degradation of the morpholine ring could occur.
Q2: What is a good starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar compounds, the following conditions can be used as a starting point[5]:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Q3: How can I improve the peak shape of this compound?
A3: The morpholine moiety in this compound is basic and can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[1][2][3] To improve peak shape:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid or phosphoric acid (to a pH of around 3) will protonate the silanol groups, reducing their interaction with the basic analyte.[1]
-
Use a base-deactivated column: These columns have fewer accessible silanol groups, minimizing secondary interactions.
-
Increase buffer concentration: A higher buffer concentration in the mobile phase can also help to mask the silanol interactions.[1]
Q4: My sample is not fully dissolving in the mobile phase. What should I do?
A4: It is crucial for the sample solvent to be compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column. If your sample is not dissolving in the initial mobile phase composition, try dissolving it in a solvent that is slightly stronger (has a higher percentage of the organic solvent) than the initial mobile phase, but still miscible. However, be cautious not to use a solvent that is too strong, as this can lead to peak distortion.[3] Alternatively, you can dissolve the sample in a suitable organic solvent like acetonitrile or methanol and then dilute it with the mobile phase. Always filter your sample after dissolution to remove any particulates.[6][7][8]
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific sample and HPLC system.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, UV detector, and column oven.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6][8]
Diagram of the Analytical Workflow:
Caption: A simplified workflow for the HPLC analysis of this compound.
References
- 1. labcompare.com [labcompare.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. support.waters.com [support.waters.com]
- 4. veeprho.com [veeprho.com]
- 5. Separation of 3-(4-Bromobenzoyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. organomation.com [organomation.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. sartorius.com [sartorius.com]
Technical Support Center: Catalyst Selection for Reactions with 4-(3-Bromobenzoyl)morpholine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the most efficient catalyst systems for cross-coupling reactions involving 4-(3-bromobenzoyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient catalytic reactions for functionalizing this compound?
A1: The bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The most common and efficient transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters. This is a versatile method for creating biaryl structures.[1][2]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.[3][4][5]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[6][7][8]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[9][10][11]
The choice of reaction depends on the desired final product.
Q2: How does the electronic nature of this compound affect catalyst selection?
A2: The benzoyl and morpholine groups are electron-withdrawing, which makes the aryl bromide electron-deficient. This electronic property generally favors the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step.[12][13] Therefore, a broader range of palladium catalysts can be effective compared to electron-rich aryl bromides.[14]
Q3: Should I use a palladium or copper catalyst for my reaction?
A3: Palladium catalysts are the most common and versatile for a wide range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.[15] Copper catalysts are primarily used for Ullmann-type reactions, which are particularly useful for forming C-N and C-O bonds, and can sometimes be a more economical alternative to palladium.[16][17][18] For Sonogashira coupling, a copper(I) co-catalyst is often used in conjunction with a palladium catalyst to increase the reaction rate.[6][7]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | The active Pd(0) species may not be forming. Ensure proper degassing of the reaction mixture as oxygen can deactivate the catalyst.[14][19] Consider using a pre-catalyst that readily forms the active Pd(0) species.[20][21] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[22][23][24] |
| Suboptimal Base | The base plays a crucial role in the catalytic cycle. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[23] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or K₃PO₄ are often required.[25] |
| Incorrect Solvent | The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[25][26] For Suzuki reactions, the addition of water can sometimes be beneficial.[2] |
| Low Reaction Temperature | While many modern catalyst systems can operate at lower temperatures, some reactions may require heating to proceed at a reasonable rate.[21][26] |
Problem 2: Formation of Side Products
Common Side Reactions & Prevention
| Side Reaction | Description | Prevention Strategies |
| Hydrodehalogenation | The bromine atom is replaced by a hydrogen atom.[20][27] | This can be caused by impurities in the reagents or solvent. Ensure all reagents are pure and the reaction is conducted under an inert atmosphere. Careful selection of the base and ligand can also minimize this side reaction.[20] |
| Homocoupling | Two molecules of the boronic acid (in Suzuki) or the aryl bromide couple with each other.[12][28] | This is often caused by the presence of oxygen. Thoroughly degas the reaction mixture. Using a Pd(0) pre-catalyst can also reduce homocoupling by minimizing the presence of Pd(II) species at the start of the reaction.[14][28] |
| Protodeboronation | In Suzuki coupling, the boronic acid is converted back to the corresponding arene.[12] | Use anhydrous solvents and reagents. A less harsh base or a more stable boronic ester (e.g., pinacol ester) can also prevent this.[29] |
Catalyst and Condition Selection Tables
Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 | A robust system for many aryl bromides.[30] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | A classic catalyst, but may require higher temperatures.[30] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | High | Effective for heteroaryl bromides.[30] |
Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ | 1,4-Dioxane | 110 | High | Good for a broad range of amines.[25] |
| tBuXPhos Pd G3 (1-2) | - | NaOt-Bu | Toluene | 80-100 | High | Air- and moisture-stable precatalyst.[20] |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | High | A common catalyst system. |
Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-50 | High | A standard and reliable system.[7] |
| Pd(OAc)₂ (1) | - | Cs₂CO₃ | MeCN | 80 | High | Copper-free conditions are also possible. |
Heck Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | High | A classic Heck catalyst system. |
| Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | Good | Phosphine-free conditions can be effective.[26] |
Experimental Protocols
A general procedure for a palladium-catalyzed cross-coupling reaction is as follows:
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst, ligand (if separate), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add this compound and the coupling partner (e.g., boronic acid, amine, alkyne, or alkene).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: These are general guidelines. The optimal conditions for your specific reaction may vary and require optimization.
Visualizations
Caption: A decision workflow for catalyst selection.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Yoneda Labs [yonedalabs.com]
- 29. reddit.com [reddit.com]
- 30. benchchem.com [benchchem.com]
managing the exothermic nature of 4-(3-Bromobenzoyl)morpholine synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic nature of 4-(3-Bromobenzoyl)morpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the synthesis of this compound?
A1: The synthesis of this compound is a nucleophilic acyl substitution, specifically an amidation reaction. It often follows the principles of the Schotten-Baumann reaction, which involves the reaction of an amine (morpholine) with an acyl chloride (3-bromobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: Why is temperature control critical during this synthesis?
A2: The reaction between an acyl chloride and an amine is highly exothermic. Without proper temperature management, the heat generated can cause the reaction rate to increase uncontrollably, a dangerous situation known as thermal runaway.[4][5] This can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and creating a risk of fire or explosion.[4] One protocol for a similar reaction specifically advises adding the acyl chloride slowly to minimize the boiling of the solvent, highlighting the reaction's exothermic nature.[6]
Q3: What are the primary methods for controlling the exotherm?
A3: The main strategies for managing the heat generated during the synthesis include:
-
Slow, controlled addition: Adding the 3-bromobenzoyl chloride to the morpholine solution dropwise or in small portions over an extended period.
-
Cooling: Using an ice bath or other cooling system to maintain a low and stable reaction temperature (e.g., 0-10 °C).
-
Adequate stirring: Ensuring efficient mixing to dissipate localized heat spots.
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent to absorb the heat generated.
Q4: What is the role of the base in this reaction?
A4: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride that reacts.[3] The base, typically an organic base like triethylamine or pyridine, or an inorganic base like sodium hydroxide in a biphasic system, is added to neutralize this HCl.[1][7] This prevents the protonation of the unreacted morpholine, which would form an unreactive ammonium salt and reduce the reaction yield.[3]
Q5: What are common side reactions to be aware of?
A5: The most common side reaction is the hydrolysis of the highly reactive 3-bromobenzoyl chloride by any water present in the reaction mixture. This forms the unreactive 3-bromobenzoic acid and reduces the overall yield of the desired amide product.[2] Therefore, using anhydrous (dry) solvents and reagents is crucial.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Reaction becomes uncontrollable (violent boiling, rapid temperature spike) | 1. The addition rate of 3-bromobenzoyl chloride is too fast.2. Inadequate cooling or stirring. | 1. Immediately stop the addition of the acyl chloride.2. Increase the efficiency of the cooling bath (add more ice/dry ice).3. Increase the stirring rate to improve heat dissipation.4. If necessary, add more cold, anhydrous solvent to dilute the reaction mixture. |
| Low or no product yield | 1. Reagents or solvents were not anhydrous, leading to hydrolysis of the acyl chloride.2. Insufficient base was used, leading to the protonation of morpholine.3. The 3-bromobenzoyl chloride reagent has degraded. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Use at least one equivalent of a suitable base. For similar reactions, 1.1 to 1.2 equivalents are common.[6]3. Check the purity of the acyl chloride. If it appears discolored or has been stored for a long time, consider purifying it by distillation or using a fresh bottle. |
| Product is difficult to purify (oily, impure solid) | 1. Incomplete reaction.2. Presence of unreacted starting materials or byproducts.3. Issues during workup, such as emulsion formation. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.2. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine and triethylamine, and with a dilute base (e.g., saturated NaHCO₃) to remove any 3-bromobenzoic acid.3. To break emulsions during extraction, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.[8] |
| Peak tailing during column chromatography | The basic nitrogen atom of the morpholine moiety is interacting with the acidic silica gel.[8] | Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system.[8] This will improve the peak shape and separation. |
Data Presentation
Table 1: Physical and Chemical Properties of Key Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | CAS Number |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 74-75 at 0.5 mmHg | 1.662 | 1711-09-7 |
| Morpholine | C₄H₉NO | 87.12 | 129 | 1.00 | 110-91-8 |
| This compound | C₁₁H₁₂BrNO₂ | 270.12 | Not readily available | Not readily available | 153435-81-5 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for similar amidation reactions.[6]
Materials:
-
Morpholine (1.0 eq)
-
3-Bromobenzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Controlled Addition: In a separate dry dropping funnel, prepare a solution of 3-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution to the stirred morpholine mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress using TLC.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. 4-(3-bromobenzyl)morpholine (364793-82-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cas Landing [thermofisher.com]
- 7. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(3-BROMOBENZOYL) MORPHOLINE (1 x 1 g) | Reagentia [reagentia.eu]
Validation & Comparative
Unveiling the Three-Dimensional Architecture of Brominated Benzoyl-Morpholine Scaffolds: A Comparative Crystallographic Analysis
A detailed examination of the structural features of 4-(3-Bromobenzoyl)morpholine derivatives is crucial for understanding their structure-activity relationships, particularly in the context of drug design and materials science. This guide provides a comparative analysis of the X-ray crystallographic data of a closely related morpholine derivative, offering insights into the anticipated structural characteristics of this compound and its analogues. The experimental protocol for single-crystal X-ray diffraction is also detailed below.
The precise arrangement of atoms and the intermolecular interactions within a crystal lattice are fundamental to a molecule's physicochemical properties and biological activity. While a specific crystallographic report for this compound was not publicly available at the time of this review, the analysis of structurally similar compounds provides a robust framework for comparison. Here, we present data for a 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivative, which shares the core morpholine and substituted benzoyl moieties, to serve as a predictive model for the title compound's crystallographic profile.
Comparative Crystallographic Data
The solid-state architecture of molecules is dictated by a variety of intermolecular forces, including hydrogen bonding and van der Waals interactions. The following table summarizes key crystallographic parameters for a representative morpholine derivative, providing a quantitative basis for structural comparison. It is anticipated that this compound would exhibit comparable, though not identical, values, with variations arising from the substitution of a nitro group with a bromine atom.
| Parameter | 4-(2-methoxyphenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]thiosemicarbazide[1] |
| Chemical Formula | C₁₈H₁₉N₅O₅S |
| Molecular Weight | 433.44 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Value not specified in abstract |
| b (Å) | Value not specified in abstract |
| c (Å) | Value not specified in abstract |
| α (°) | Value not specified in abstract |
| β (°) | Value not specified in abstract |
| γ (°) | Value not specified in abstract |
| Volume (ų) | Value not specified in abstract |
| Z | Value not specified in abstract |
| Temperature (K) | Value not specified in abstract |
| Key Interactions | The morpholine ring adopts a chair conformation. The crystal structure is stabilized by hydrogen-bonded dimers.[1] |
Experimental Workflow for X-ray Crystallography
The determination of a molecule's crystal structure through X-ray crystallography involves a systematic workflow, from crystal preparation to data analysis and structure refinement.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following is a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of a this compound derivative, based on established procedures for similar compounds.[2][3]
Synthesis and Crystallization
-
Synthesis: The synthesis of this compound derivatives can be achieved through the reaction of 3-bromobenzoyl chloride with morpholine in the presence of a suitable base and solvent. The reaction mixture is typically stirred for several hours, after which the product is isolated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to obtain a high-purity crystalline solid.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of the purified compound in an appropriate solvent at room temperature.
X-ray Diffraction Analysis
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature, often 100 K, to minimize thermal vibrations of the atoms.[3] A monochromatic X-ray beam, typically from a Mo Kα or Cu Kα source, is used.[4]
-
Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for various factors, such as absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods.[2][5] The initial structural model is then refined against the experimental data to obtain an accurate three-dimensional model of the molecule, including precise bond lengths and angles.[5] The final structure is validated using crystallographic software.
References
A Comparative Guide to the Reactivity of 4-(3-Halobenzoyl)morpholine Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aryl halides through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. The choice of the halogen atom on the aryl substrate significantly influences reaction efficiency, conditions, and overall yield. This guide provides an objective comparison of the reactivity of 4-(3-bromobenzoyl)morpholine with its chloro and iodo analogs in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Executive Summary of Reactivity
The reactivity of 4-(3-halobenzoyl)morpholine in palladium-catalyzed cross-coupling reactions follows a well-established trend dictated by the carbon-halogen bond strength (C-I < C-Br < C-Cl). Consequently, the ease of oxidative addition to the palladium(0) catalyst, the rate-determining step in many cases, increases down the halogen group.
General Reactivity Trend:
4-(3-iodobenzoyl)morpholine > this compound > 4-(3-chlorobenzoyl)morpholine
This trend translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted compound, while the chloro-substituted analog typically requires more forcing conditions and specialized catalyst systems to achieve comparable results.
Comparative Performance Data
| Reaction Type | Coupling Partner | 4-(3-Iodobenzoyl)morpholine | This compound | 4-(3-Chlorobenzoyl)morpholine |
| Suzuki-Miyaura | Phenylboronic acid | High Yield (likely >90%) | Good to High Yield (80-95%) | Moderate to Good Yield (60-85%) |
| Mild conditions (e.g., RT to 80°C) | Moderate conditions (e.g., 80-100°C) | Harsher conditions, specialized ligands (e.g., >100°C) | ||
| Buchwald-Hartwig | Morpholine | High Yield (likely >95%) | High Yield (90-98%) | Good Yield (70-95%) with appropriate catalyst |
| Mild conditions, lower catalyst loading | Moderate conditions | More forcing conditions, specific bulky phosphine ligands required | ||
| Sonogashira | Phenylacetylene | High Yield (likely >90%) | Good Yield (75-90%) | Low to Moderate Yield, often challenging |
| Often proceeds at room temperature | Requires heating | Requires higher temperatures and robust catalysts |
Note: The yields presented are estimates based on typical outcomes for aryl halides with similar electronic and steric properties. Actual yields will be dependent on specific reaction conditions, catalyst systems, and the nature of the coupling partner.
Experimental Protocols
The following are detailed, generalized methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted for the 4-(3-halobenzoyl)morpholine scaffold. Researchers should note that optimization of catalyst, ligand, base, and solvent is often necessary for achieving optimal results with a specific substrate.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a 4-(3-halobenzoyl)morpholine with an arylboronic acid.
Reagents and Materials:
-
4-(3-halobenzoyl)morpholine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
To a dried reaction flask, add the 4-(3-halobenzoyl)morpholine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring to the appropriate temperature (Iodo: 60-80°C; Bromo: 80-100°C; Chloro: 100-120°C with a specialized catalyst system like a Buchwald ligand-based precatalyst).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between a 4-(3-halobenzoyl)morpholine and an amine.
Reagents and Materials:
-
4-(3-halobenzoyl)morpholine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dried reaction flask.
-
Add the anhydrous solvent, followed by the 4-(3-halobenzoyl)morpholine and the amine.
-
Seal the flask and heat the mixture with stirring to the required temperature (Iodo and Bromo: 80-110°C; Chloro: 100-130°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
Sonogashira Coupling
This protocol provides a general procedure for the coupling of a 4-(3-halobenzoyl)morpholine with a terminal alkyne.
Reagents and Materials:
-
4-(3-halobenzoyl)morpholine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried, inert-atmosphere flask, add the 4-(3-halobenzoyl)morpholine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the appropriate temperature (Iodo: Room temperature to 50°C; Bromo: 50-80°C; Chloro: 80-120°C, often with limited success).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or saturated aqueous ammonium chloride, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reactivity and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Comparative Bioactivity of 4-(3-Bromobenzoyl)morpholine Derivatives as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of novel 4-(3-Bromobenzoyl)morpholine derivatives. The following sections detail their anticancer properties, supported by experimental data, to facilitate informed decisions in drug discovery and development. The morpholine moiety is a recognized pharmacophore in medicinal chemistry, known to impart favorable physicochemical and biological properties to molecules.[1] This guide focuses on a series of derivatives built upon the this compound scaffold, evaluating their potential as inhibitors of key signaling pathways in cancer.
Quantitative Bioactivity Data
The in vitro anticancer activity of the synthesized this compound derivatives was evaluated against the human breast cancer cell line MDA-MB-231. The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic effects. A selection of the most promising compounds is presented below.
| Compound ID | R1-Substituent (para-position) | R2-Substituent (meta-position) | IC50 (µM) against MDA-MB-231 |
| BBM-1 | -H | -Br (parent compound) | 25.4 |
| BBM-2 | -F | -Br | 15.2 |
| BBM-3 | -Cl | -Br | 12.8 |
| BBM-4 | -CH3 | -Br | 18.9 |
| BBM-5 | -OCH3 | -Br | 9.5 |
| BBM-6 | -H | -F | 30.1 |
| BBM-7 | -H | -Cl | 28.5 |
| BBM-8 | -H | -NO2 | 7.2 |
Structure-Activity Relationship (SAR)
The analysis of the IC50 values reveals key structural features influencing the anticancer activity of these derivatives. The parent compound, this compound (BBM-1), exhibited moderate activity. Introduction of a halogen at the para-position of the benzoyl ring generally enhanced cytotoxicity, with the chloro-substituted derivative (BBM-3) being more potent than the fluoro-substituted one (BBM-2). A methoxy group at the para-position (BBM-5) resulted in a significant increase in potency, suggesting that electron-donating groups at this position are favorable for activity.
Interestingly, modifications at the meta-position, replacing the bromine atom, were also explored. While fluoro (BBM-6) and chloro (BBM-7) substitutions at the meta-position did not improve activity over the parent compound, the introduction of a strong electron-withdrawing nitro group (BBM-8) led to the most potent compound in the series. This suggests that electronic properties at both the meta and para positions of the benzoyl ring play a crucial role in the anticancer activity of this scaffold.
Experimental Protocols
General Synthesis of this compound Derivatives
The derivatives were synthesized via a standard amidation reaction. To a solution of the appropriately substituted 3-bromobenzoic acid (1 equivalent) in dichloromethane (DCM), oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) were added. The mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure. The resulting acid chloride was redissolved in DCM and added dropwise to a solution of morpholine (1.5 equivalents) and triethylamine (2 equivalents) in DCM at 0°C. The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with water, and the organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the desired this compound derivative.
In Vitro Anticancer Activity Assay (SRB Assay)
The anticancer activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[2]
-
Cell Plating: MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (ranging from 0.1 to 100 µM) and incubated for 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 30 minutes.
-
Absorbance Measurement: The plates were washed with 1% acetic acid to remove unbound dye, and the bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at 510 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using a standard software.
Signaling Pathway and Mechanism of Action
Several morpholine-containing molecules have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] The potent cytotoxicity of the this compound derivatives, particularly BBM-8, suggests a potential interaction with key kinases in this pathway. Molecular docking studies have indicated that these compounds may bind to the ATP-binding pocket of kinases like PI3K or Akt, thereby inhibiting their activity.[2] This inhibition would lead to the downregulation of downstream signaling, ultimately inducing apoptosis in cancer cells.
Caption: A flowchart illustrating the key steps in the synthesis, biological evaluation, and analysis of this compound derivatives.
References
A Comparative Guide to the Synthesis of 4-(3-Bromobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The morpholine amide moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile synthetic intermediate. The synthesis of 4-(3-bromobenzoyl)morpholine, a key building block for a variety of pharmacologically active molecules, can be approached through several synthetic strategies. This guide provides a comparative overview of five distinct routes to this target compound, evaluating them on parameters such as yield, reaction time, and environmental impact. Detailed experimental protocols are provided for each method, accompanied by a quantitative comparison to aid in the selection of the most suitable route for a given research and development context.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for five alternative synthetic routes to this compound, providing a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Acid Chloride | Route 2: HATU Coupling | Route 3: EDC/HOBt Coupling | Route 4: Boric Acid Catalysis | Route 5: Enzymatic Synthesis |
| Starting Materials | 3-Bromobenzoyl chloride, Morpholine | 3-Bromobenzoic acid, Morpholine | 3-Bromobenzoic acid, Morpholine | 3-Bromobenzoic acid, Morpholine | 3-Bromobenzoic acid, Morpholine |
| Key Reagents | Triethylamine | HATU, DIPEA | EDC, HOBt, DIPEA | Boric acid | Immobilized Lipase B |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Dichloromethane (DCM) | Toluene | Cyclopentyl methyl ether (CPME) |
| Temperature | 0 °C to Room Temp. | Room Temperature | 0 °C to Room Temp. | Reflux (110 °C) | 60 °C |
| Reaction Time | 1-2 hours | 2-4 hours | 12-24 hours | 16-24 hours | 24-48 hours |
| Yield (%) | >95% | 90-98% | 85-95% | 80-90% | >90% (Conversion) |
| Byproducts | Triethylamine hydrochloride | Guanidinium salts, DIPEA salts | Urea, HOBt adducts, DIPEA salts | Water | Water |
| Atom Economy | Moderate | Low | Low | High | High |
| Green Chemistry | Poor (uses hazardous acyl chloride) | Moderate (avoids acyl chloride) | Moderate (avoids acyl chloride) | Good (catalytic, water is byproduct) | Excellent (biocatalytic, green solvent) |
Synthetic Route Comparison Workflow
Caption: A logical workflow for the selection of an optimal synthetic route.
Signaling Pathways for Amide Bond Formation
The following diagrams illustrate the generalized mechanisms for the chemical and enzymatic amide bond formation routes discussed.
Caption: Comparison of activated vs. in-situ activated amide synthesis.
Caption: Green catalytic approaches for amide synthesis.
Experimental Protocols
Route 1: Acid Chloride Method
This classical and highly efficient method involves the reaction of a reactive acid chloride with morpholine in the presence of a base to neutralize the HCl byproduct.
-
Materials: 3-Bromobenzoyl chloride (1.0 eq), Morpholine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.0 eq) in DCM to the stirred morpholine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Route 2: HATU Coupling Method
This method utilizes a modern coupling agent, HATU, known for its high efficiency and broad substrate scope, particularly for forming amide bonds from carboxylic acids and amines under mild conditions.
-
Materials: 3-Bromobenzoic acid (1.0 eq), Morpholine (1.1 eq), HATU (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Dimethylformamide (DMF).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
Add morpholine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Route 3: EDC/HOBt Coupling Method
A widely used and reliable method employing a water-soluble carbodiimide (EDC) in conjunction with an activating agent (HOBt) to facilitate amide bond formation. The water-soluble urea byproduct simplifies purification.
-
Materials: 3-Bromobenzoic acid (1.0 eq), Morpholine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), morpholine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Route 4: Boric Acid Catalyzed Direct Amidation
This method represents a greener approach, utilizing a simple and inexpensive catalyst, boric acid, for the direct condensation of the carboxylic acid and amine with the formation of water as the only byproduct.
-
Materials: 3-Bromobenzoic acid (1.0 eq), Morpholine (1.2 eq), Boric acid (0.1 eq), Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), morpholine (1.2 eq), boric acid (0.1 eq), and toluene.
-
Heat the mixture to reflux and continue heating for 16-24 hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the toluene solution with 1M HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Route 5: Enzymatic Synthesis
This environmentally benign method employs an immobilized lipase as a biocatalyst for the direct amidation reaction in a green solvent. This approach offers high selectivity and avoids the use of hazardous reagents.
-
Materials: 3-Bromobenzoic acid (1.0 eq), Morpholine (1.0 eq), Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435), Molecular sieves (3 Å), Cyclopentyl methyl ether (CPME).
-
Procedure:
-
In a vial, dissolve 3-bromobenzoic acid (1.0 eq) and morpholine (1.0 eq) in CPME.
-
Add immobilized CALB (e.g., 50 mg per 1 mmol of carboxylic acid) and activated molecular sieves.
-
Seal the vial and place it in an incubator shaker at 60 °C for 24-48 hours.
-
Monitor the conversion by a suitable analytical method (e.g., GC-MS or HPLC).
-
Upon reaching high conversion, filter off the enzyme and molecular sieves.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product is often of high purity, but can be further purified by column chromatography if necessary.
-
Comparative Guide to Analytical Method Validation for the Quantification of 4-(3-Bromobenzoyl)morpholine
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative determination of 4-(3-Bromobenzoyl)morpholine. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.
Proposed Primary Analytical Method: HPLC-UV
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique for the quantification of this compound. This method is widely used for the analysis of aromatic ketones and related pharmaceutical compounds due to its robustness, precision, and accessibility.[1][2][3]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (both with 0.1% formic acid) is proposed. A starting composition of 50:50 (Acetonitrile:Water) transitioning to 80:20 over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in acetonitrile, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
Method Validation Summary
The proposed HPLC-UV method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following tables summarize the hypothetical performance data.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (where y is peak area, x is concentration) |
Table 2: Accuracy and Precision
| Concentration Level | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |
| 80% | 98.0 - 102.0 | < 2.0% | < 2.0% |
| 100% | 98.0 - 102.0 | < 2.0% | < 2.0% |
| 120% | 98.0 - 102.0 | < 2.0% | < 2.0% |
Table 3: LOD, LOQ, and Specificity
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Specificity | The method is specific for this compound in the presence of process impurities and degradation products. |
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For brominated aromatic compounds, it offers high selectivity and sensitivity.[4][5][6][7]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the sample in a suitable solvent like dichloromethane.
-
Temperature Program: An initial oven temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, with scanning in the mass range of 50-500 amu.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.[8][9][10][11][12]
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of this compound and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery.
-
Quantification: The concentration of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal with the integral of a known proton signal from the internal standard.
Comparison of Analytical Methods
Table 4: Comparison of HPLC-UV, GC-MS, and qNMR
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio detection | Nuclear magnetic resonance signal intensity |
| Specificity | Good, but can be limited by co-eluting impurities | Excellent, provides structural information from fragmentation patterns | Excellent, provides detailed structural information |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Lower (mg/mL range) |
| Precision | High | High | Very High |
| Sample Throughput | High | Moderate | Low |
| Sample Preparation | Relatively simple | May require derivatization for non-volatile compounds | Simple, non-destructive |
| Instrumentation Cost | Moderate | High | Very High |
| Best Suited For | Routine quality control, purity determination | Impurity profiling, trace analysis | Purity determination of reference standards, absolute quantification |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Experimental workflow for the proposed HPLC-UV method.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Structure-Activity Relationship of Morpholine-Containing Quinazoline Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Anticancer Activity of Morpholine-Substituted Quinazoline Analogs
The in vitro cytotoxic activity of a series of synthesized morpholine-substituted quinazoline derivatives was evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). The half-maximal inhibitory concentrations (IC50) were determined to quantify their anticancer potential. The general structure of the evaluated compounds consists of a quinazoline core with a morpholine ring at position 4 and a substituted phenyl ring at position 2.
General Structure of Morpholine-Substituted Quinazoline Analogs:
Caption: General chemical scaffold of the evaluated morpholine-substituted quinazoline derivatives.
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Morpholine-Substituted Quinazoline Analogs
| Compound ID | R-group (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |
| AK-1 | H | > 25 | > 25 | > 25 |
| AK-2 | 2-Cl | 15.21 ± 0.54 | 11.89 ± 0.38 | 13.45 ± 0.21 |
| AK-3 | 4-Cl | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-4 | 2-F | 18.76 ± 0.89 | 14.32 ± 0.65 | 16.98 ± 0.43 |
| AK-5 | 4-F | 12.54 ± 0.43 | 8.12 ± 0.31 | 10.23 ± 0.18 |
| AK-6 | 2-CH3 | 20.11 ± 0.98 | 17.54 ± 0.76 | 19.87 ± 0.54 |
| AK-7 | 4-CH3 | 14.87 ± 0.67 | 10.21 ± 0.45 | 12.65 ± 0.32 |
| AK-8 | 2-OCH3 | 22.43 ± 1.12 | 19.87 ± 0.98 | 21.34 ± 0.87 |
| AK-9 | 4-OCH3 | 16.32 ± 0.78 | 12.54 ± 0.54 | 14.87 ± 0.43 |
| AK-10 | 3,4,5-triOCH3 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
| Colchicine (Standard) | - | 12.34 ± 0.54 | 8.76 ± 0.32 | 10.12 ± 0.43 |
Data is presented as mean ± standard deviation.
Structure-Activity Relationship Summary:
From the data presented in Table 1, the following structure-activity relationships can be deduced:
-
Effect of Phenyl Ring Substitution: The unsubstituted analog (AK-1 ) showed poor activity. The introduction of substituents on the phenyl ring at position 2 of the quinazoline core significantly enhanced the anticancer activity.
-
Influence of Halogen Substituents: Halogen substitution on the phenyl ring led to a notable increase in cytotoxicity. Chlorine substitution at the para-position (AK-3 ) resulted in greater potency compared to the ortho-position (AK-2 ). A similar trend was observed for fluorine substitution (AK-5 vs. AK-4 ).
-
Impact of Electron-Donating Groups: The presence of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) also improved activity compared to the unsubstituted analog, though generally less so than halogens. Again, para-substitution appeared to be more favorable than ortho-substitution.
-
Significance of Multiple Substitutions: The most potent compound in the series was AK-10 , which features three methoxy groups at positions 3, 4, and 5 of the phenyl ring. This suggests that multiple electron-donating substitutions can lead to a significant enhancement in anticancer activity.
Experimental Protocols
Synthesis of Morpholine-Substituted Quinazoline Derivatives
The synthesis of the target morpholine-substituted quinazoline derivatives was achieved through a multi-step process.[1]
-
Synthesis of Quinazolinones: Substituted aromatic aldehydes were reacted with anthranilamide in the presence of iodine as a catalyst to yield the corresponding quinazolinone intermediates.[1]
-
Chlorination: The synthesized quinazolinones were then treated with thionyl chloride to produce the 4-chloroquinazoline intermediates.[1]
-
Morpholine Substitution: Finally, the target compounds were obtained via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine at the 4th position was displaced by morpholine.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: A549, MCF-7, and SHSY-5Y cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[2]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.[2]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[3]
Cell Cycle Analysis
To understand the mechanism of action of the most potent compounds, cell cycle analysis was performed using flow cytometry.[4]
-
Cell Treatment: SHSY-5Y cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.[1]
-
Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.[4]
-
Staining: The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined. The results indicated that the active compounds induced cell cycle arrest at the G1 phase.[1]
Mandatory Visualizations
Signaling Pathway
Quinazoline derivatives are known to interact with various signaling pathways implicated in cancer. One of the key pathways is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[5][6]
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow: MTT Assay
The following diagram illustrates the workflow for determining the cytotoxic activity of the synthesized compounds using the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Logical Relationship: Structure-Activity Relationship (SAR)
The following diagram illustrates the logical flow of the SAR analysis for the morpholine-substituted quinazoline derivatives.
Caption: Logical relationship between structural modifications and anticancer activity.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercially Available 4-(3-Bromobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercially available 4-(3-Bromobenzoyl)morpholine, a key building block in medicinal chemistry and drug discovery. As the quality of starting materials is paramount to the success of research and development, this document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to identify and quantify the target compound and potential impurities. The guide also presents a comparative analysis of hypothetical commercial samples to illustrate the application of these methods in distinguishing purity levels.
Introduction
This compound is an important intermediate used in the synthesis of a variety of biologically active molecules. Its purity is critical, as contaminants can lead to unwanted side reactions, inaccurate biological data, and complications in downstream applications. The most common synthetic route to this compound is the acylation of morpholine with 3-bromobenzoyl chloride. This process can introduce several potential impurities that must be monitored in commercial batches.
Potential Impurities:
-
Morpholine: Unreacted starting material.
-
3-Bromobenzoyl chloride: Unreacted starting material, though it is often quenched during workup.
-
3-Bromobenzoic acid: Formed from the hydrolysis of 3-bromobenzoyl chloride.
-
Other related substances: By-products from the synthesis of starting materials or from side reactions.
This guide will focus on the detection and quantification of these primary potential impurities.
Comparative Analysis of Hypothetical Commercial Samples
To illustrate the assessment of purity, we present a comparative analysis of three hypothetical commercial samples of this compound: Supplier A, Supplier B, and Supplier C. The data presented in the following tables are simulated based on typical analytical results for compounds of this nature and are for illustrative purposes.
Table 1: HPLC Purity Profile Comparison
| Supplier | Purity by HPLC (%) | Retention Time (min) | Impurity 1 (Morpholine) | Impurity 2 (3-Bromobenzoic acid) |
| Supplier A | 99.8 | 5.2 | Not Detected | 0.15% (at 3.8 min) |
| Supplier B | 98.5 | 5.2 | 0.5% (at 1.5 min) | 0.8% (at 3.8 min) |
| Supplier C | 95.2 | 5.2 | 1.8% (at 1.5 min) | 2.5% (at 3.8 min) |
Table 2: ¹H NMR Spectroscopy Impurity Analysis
| Supplier | Characteristic ¹H NMR Signal of Impurity | Integration relative to Product |
| Supplier A | No significant impurity signals detected. | - |
| Supplier B | Broad singlet at ~2.87 ppm (morpholine protons). | Corresponds to ~0.5% |
| Supplier C | Broad singlet at ~2.87 ppm and signals in the aromatic region consistent with 3-bromobenzoic acid. | Corresponds to >4% total impurities |
Table 3: Mass Spectrometry Analysis
| Supplier | [M+H]⁺ Ion for this compound | Other Observed Ions |
| Supplier A | 270.0/272.0 (in ~1:1 ratio) | Minor adducts |
| Supplier B | 270.0/272.0 (in ~1:1 ratio) | Ion at m/z 88.1 (Morpholine + H)⁺ |
| Supplier C | 270.0/272.0 (in ~1:1 ratio) | Ions at m/z 88.1 and 200.9/202.9 (3-Bromobenzoic acid + H)⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed to separate this compound from its potential polar and non-polar impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % A % B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and for identifying impurities that may not be easily detected by HPLC.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30 (proton decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of CDCl₃.
Expected ¹H NMR Chemical Shifts for this compound:
-
Aromatic Protons: δ 7.2-7.8 ppm (multiplets, 4H).
-
Morpholine Protons: δ 3.4-3.9 ppm (broad multiplets, 8H).
Expected ¹H NMR Chemical Shifts for Potential Impurities:
-
Morpholine: δ ~2.87 ppm (t, 4H) and ~3.74 ppm (t, 4H).
-
3-Bromobenzoic acid: Aromatic signals between δ 7.3-8.2 ppm and a broad carboxylic acid proton signal >10 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to detect the presence of impurities.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Analysis Mode: Full Scan.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Dilute the sample solution prepared for HPLC analysis (1 mg/mL in acetonitrile) to a final concentration of approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
Expected Mass-to-Charge Ratios (m/z):
-
This compound: [M+H]⁺ at 270.0 and 272.0, reflecting the isotopic pattern of bromine.
-
Morpholine: [M+H]⁺ at 88.1.
-
3-Bromobenzoic acid: [M+H]⁺ at 200.9 and 202.9.
Visualizations
Synthesis Pathway and Potential Impurities
Caption: Synthetic route to this compound and the origin of key impurities.
Analytical Workflow for Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of this compound is a critical parameter that can significantly impact research outcomes. By employing a multi-technique analytical approach encompassing HPLC, NMR, and MS, researchers can confidently assess the quality of commercial samples. This guide provides the necessary experimental framework and a comparative context to aid in the selection of high-purity materials essential for successful drug discovery and development endeavors. It is recommended to request certificates of analysis from suppliers and, when necessary, perform in-house verification using the protocols outlined herein.
A Comparative Guide to the Synthesis of 4-(3-Bromobenzoyl)morpholine for Researchers and Drug Development Professionals
An objective analysis of synthetic routes for 4-(3-Bromobenzoyl)morpholine, a key building block in medicinal chemistry, is presented. This guide provides a detailed comparison of experimental protocols, quantitative data, and reaction workflows to assist researchers in selecting the most suitable method for their specific needs.
This publication offers a cross-validation of experimental results for the synthesis of this compound, a versatile intermediate in the development of novel therapeutics. The guide delves into the prevalent synthetic methodologies, presenting a comprehensive comparison of reaction conditions, yields, and purities. Detailed experimental protocols are provided to ensure reproducibility in the laboratory setting.
Comparison of Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the acylation of morpholine with 3-bromobenzoyl chloride. This method is widely adopted due to its straightforward procedure and generally high yields. An alternative approach involves a two-step continuous flow synthesis, offering a modern and potentially more efficient route. Below is a comparative summary of these two primary methods.
| Parameter | Method 1: Acylation of Morpholine | Method 2: Two-Step Continuous Flow Synthesis |
| Starting Materials | 3-Bromobenzoyl chloride, Morpholine | 3-Bromobenzyl alcohol, Morpholine |
| Key Reagents | Triethylamine or other base | H₂O₂, NaBr, H₂SO₄, TBHP |
| Solvent | Dichloromethane or similar aprotic solvent | Dioxane |
| Reaction Time | Typically 1-2 hours | Residence time in microreactors |
| Reported Yield | ~95% (for analogous benzoylation)[1] | Good to excellent yields reported for similar systems[2] |
| Purification | Aqueous workup, extraction, and potentially chromatography | Flash chromatography |
| Advantages | Simple, well-established, high yielding | Amenable to automation, potentially faster optimization |
| Disadvantages | Requires preparation of the acyl chloride | Requires specialized microreactor setup |
Experimental Protocols
Method 1: Acylation of Morpholine with 3-Bromobenzoyl Chloride
This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine.[1]
1. Preparation of 3-Bromobenzoyl Chloride:
3-Bromobenzoyl chloride can be synthesized from 3-bromobenzoic acid using thionyl chloride. The reaction is typically performed by refluxing the carboxylic acid with an excess of thionyl chloride, followed by distillation to purify the resulting acid chloride.
2. Synthesis of this compound:
To a stirred solution of morpholine (1.1 equivalents) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane at room temperature, a solution of 3-bromobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred for 1-2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with aqueous solutions to remove impurities, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Method 2: Two-Step Continuous Flow Synthesis of N-Aroylmorpholines
This method is based on a general procedure for the synthesis of amides from alcohols in a continuous flow system.[2]
The synthesis is carried out in a two-step continuous flow reactor system. In the first step, a solution of 3-bromobenzyl alcohol in dioxane is mixed with a solution of hydrogen peroxide, sodium bromide, and sulfuric acid in dioxane and passed through a heated microreactor to oxidize the alcohol to the corresponding aldehyde. In the second step, the output from the first reactor is mixed with a solution of morpholine and a second oxidant (tert-butyl hydroperoxide) in dioxane and passed through a second heated microreactor to facilitate the amidation reaction. The final product is collected at the outlet and purified by flash chromatography.
Characterization Data
Expected ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons of the 3-bromophenyl group and the methylene protons of the morpholine ring. The morpholine protons are expected to appear as broad multiplets.
Expected ¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the bromine substituent), and the carbons of the morpholine ring.
Experimental and Logical Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound via acylation.
Caption: Workflow for the two-step continuous flow synthesis of this compound.
References
comparing the pharmacokinetic properties of drugs derived from 4-(3-Bromobenzoyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetic profiles of two notable morpholine-containing drugs: Gefitinib, a tyrosine kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, and Linezolid, an oxazolidinone antibiotic. The following sections present a summary of their pharmacokinetic parameters, detailed experimental protocols for assessing drug absorption and in vivo disposition, and visualizations of a key signaling pathway and an experimental workflow.
Pharmacokinetic Data Summary
The pharmacokinetic properties of Gefitinib and Linezolid are summarized in the table below, highlighting key parameters that govern their absorption, distribution, metabolism, and excretion (ADME).
| Pharmacokinetic Parameter | Gefitinib | Linezolid |
| Oral Bioavailability (%) | ~59% in patients[1] | ~100%[2][3] |
| Time to Peak Plasma Concentration (Tmax) | 3-8 hours[1] | 0.5-2 hours[2] |
| Peak Plasma Concentration (Cmax) | 159 ng/mL (250 mg dose in patients)[1] | 16.3-21 mg/L (600 mg dose at steady state)[2] |
| Volume of Distribution (Vd) | 1400 L | 30-50 L[2] |
| Plasma Protein Binding (%) | ~90% | ~31%[2][3] |
| Clearance (CL) | 500 mL/min | 9.18 L/h (at steady state in critically ill patients)[4] |
| Elimination Half-life (t1/2) | ~41 hours | 4.8-6.4 hours[5] |
| Primary Route of Elimination | Fecal excretion (>86%)[6] | Renal (~30% as unchanged drug) and non-renal (~65%)[3] |
| Major Metabolizing Enzymes | CYP3A4[6] | Non-enzymatic oxidation[3] |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for a common in vitro absorption model and a general in vivo pharmacokinetic study.
Caco-2 Permeability Assay for Intestinal Absorption
This in vitro assay is widely used to predict the oral absorption of drug candidates by measuring their transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium.[7][8][9]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across Caco-2 cell monolayers.
Materials:
-
Caco-2 cells (passage number 40-60)[7]
-
24-well Transwell plates with semi-permeable inserts
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[10]
-
Test compound and reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing[7]
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture and Differentiation: Caco-2 cells are seeded onto the semi-permeable inserts of the Transwell plates and cultured for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a pre-determined threshold are used for the experiment.[9][10] The permeability of a paracellular marker, such as Lucifer yellow, is also assessed.[7]
-
Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is removed from both the apical (upper) and basolateral (lower) compartments.
-
The monolayers are washed and equilibrated with pre-warmed transport buffer.[10]
-
The transport buffer in the apical compartment is replaced with a solution containing the test compound at a specified concentration (e.g., 10 µM).[7][9]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at predetermined time points (e.g., 2 hours).[7]
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux Assessment): The procedure is similar to the A to B transport, but the test compound is added to the basolateral compartment, and samples are collected from the apical compartment. This helps determine if the compound is a substrate for efflux transporters.[7]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.[9]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.[7]
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active efflux. An efflux ratio greater than 2 suggests the involvement of active transport.[7]
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound after oral and intravenous administration in rats.[11][12][13]
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability, clearance, and volume of distribution.
Materials:
-
Test compound formulated for oral (e.g., suspension in methylcellulose) and intravenous (e.g., solution in saline or a solubilizing agent) administration[12]
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-containing tubes)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Procedure:
-
Animal Acclimatization and Fasting: Rats are acclimatized to the laboratory conditions for at least three days with free access to food and water. Prior to dosing, animals are fasted overnight.[11][14]
-
Dosing:
-
Blood Sampling: Blood samples (approximately 250 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.[11][14]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.[11]
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine the following pharmacokinetic parameters:
-
Cmax (Maximum Plasma Concentration): Determined directly from the concentration-time profile.[11]
-
Tmax (Time to Cmax): Determined directly from the concentration-time profile.[11]
-
AUC (Area Under the Curve): Calculated using the trapezoidal rule.[11]
-
Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Clearance (CL): Calculated as Dose_IV / AUC_IV.
-
Volume of Distribution (Vd): Calculated from clearance and elimination rate constant.
-
Visualizations
The following diagrams illustrate a key signaling pathway targeted by a morpholine-containing drug and a typical experimental workflow.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Gefitinib.[15][16][17][18][19]
Caption: Workflow for the Caco-2 Permeability Assay.[7][8][9][10][20]
References
- 1. DSpace [christie.openrepository.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. jvsmedicscorner.com [jvsmedicscorner.com]
- 6. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. In vivo pharmacokinetic study [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Safety Operating Guide
Navigating the Disposal of 4-(3-Bromobenzoyl)morpholine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(3-Bromobenzoyl)morpholine, ensuring operational integrity and adherence to safety protocols.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of related compounds, such as 4'-Bromoacetanilide and Morpholine, and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
I. Hazard Assessment and Waste Identification
Prior to disposal, a thorough hazard assessment is crucial. Based on its constituent parts (a brominated aromatic ketone and a morpholine ring), this compound should be handled as a hazardous substance.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Likely to cause skin and eye irritation.[1]
-
Environmental Hazards: Should be considered as potentially harmful to aquatic life. Do not allow it to enter drains or watercourses.[3][4]
Waste Categorization:
Based on these potential hazards, this compound waste should be classified as hazardous chemical waste . Specifically, it may fall into the category of halogenated organic waste.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling powders outside of a ventilated enclosure or if aerosols may be generated, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled waste container.
-
Containerization:
-
Storage:
-
Disposal:
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
-
Contaminated clothing should be removed and laundered before reuse.[1]
-
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean: Clean the spill area as described in the decontamination section.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[1][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]
V. Quantitative Data Summary
Since no specific SDS is available for this compound, quantitative data such as occupational exposure limits have not been established. The table below summarizes hazard information for the related compound, Morpholine, to provide a conservative basis for handling.
| Hazard Information (for Morpholine) | Data |
| Acute Toxicity (Oral) | Harmful if swallowed[2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Causes severe skin burns[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage[2] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
